Carpetimycin A
Description
from Streptomyces sp. KC-6643; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
76025-73-5 |
|---|---|
Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h4-5,8,10,21H,6H2,1-3H3,(H,15,17)(H,19,20)/b5-4+/t8-,10+,23-/m1/s1 |
InChI Key |
FWWJFXYMDLTDNO-BBCPMLLOSA-N |
Isomeric SMILES |
CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)O)C(=O)O |
Canonical SMILES |
CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |
Synonyms |
C 19393 H(2) C-19393 H(2) carpetimycin A |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Carpetimycin A: A Technical Guide
Carpetimycin A is a naturally occurring carbapenem antibiotic renowned for its broad-spectrum antibacterial activity and potent inhibition of β-lactamases. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganisms, its biosynthesis, and the experimental methodologies employed in its characterization. This document is intended for researchers, scientists, and drug development professionals.
Discovery and Producing Microorganism
This compound, also known as C-19393 H2, was first isolated in the early 1980s from the culture broth of Streptomyces species. Two different strains have been identified as producers of this compound and its related compounds.
One of the primary producers is a strain designated C-19393, which was taxonomically classified as Streptomyces griseus subsp. cryophilus .[1] This strain was also found to produce the related compound Carpetimycin B (C-19393 S2). Another producing organism is Streptomyces sp. KC-6643 , which, in addition to Carpetimycins A and B, also produces Carpetimycins C and D.[2]
Biosynthesis of this compound
The biosynthesis of this compound can be conceptually divided into three main parts: the formation of the carbapenem core, the synthesis of the C-6 (1-hydroxy-1-methylethyl) side chain, and the assembly of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain. While the complete enzymatic pathway for this compound has not been fully elucidated, a plausible pathway can be constructed based on the well-studied biosynthesis of other carbapenems, such as thienamycin.
Formation of the Carbapenem Core
The biosynthesis of the carbapenem nucleus is initiated from primary metabolites. The key steps are catalyzed by a suite of enzymes, with CarB and CarA being central to the formation of the bicyclic ring system.
Caption: Biosynthesis of the carbapenem core.
Biosynthesis of the C-6 Side Chain
The C-6 (1-hydroxy-1-methylethyl) side chain is a distinguishing feature of this compound. While the specific enzymes for its formation in S. griseus subsp. cryophilus are not fully characterized, it is hypothesized to be derived from the amino acid valine or a related branched-chain amino acid precursor, followed by hydroxylation.
Biosynthesis of the C-3 Side Chain
The biosynthesis of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain is the most complex and least understood aspect of this compound's origin. A plausible pathway involves the following key steps:
-
Formation of N-acetylcysteamine: Cysteine is likely decarboxylated to produce cysteamine, which is then acetylated to form N-acetylcysteamine.
-
Thiolation and Vinyl Group Formation: The N-acetylcysteamine is then attached to the carbapenem intermediate. The vinyl group is likely formed through an enzymatic dehydration or a related elimination reaction.
-
Sulfoxidation: The final step is the stereospecific oxidation of the sulfide to a sulfoxide, catalyzed by a monooxygenase. The formation of sulfoxides in natural product biosynthesis is often carried out by flavin-dependent monooxygenases or non-heme iron-dependent oxygenases.
Caption: Plausible biosynthesis of the C-3 side chain.
Experimental Protocols
The following sections detail the general experimental methodologies used for the production, isolation, and characterization of this compound.
Fermentation
-
Microorganism: Streptomyces griseus subsp. cryophilus (strain C-19393).
-
Inoculum: A seed culture is prepared by inoculating a loopful of spores or mycelia into a suitable seed medium and incubating for 2-3 days at 28°C with shaking.
-
Production Medium: A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For Carpetimycin production, the addition of cobaltous compounds has been found to be necessary.[1]
-
Fermentation Conditions: The production fermentation is carried out in a fermenter under controlled conditions of temperature (around 28°C), pH (maintained between 6.5 and 7.5), and aeration for 4-6 days.
Caption: General fermentation workflow for this compound.
Isolation and Purification
-
Cell Removal: The culture broth is centrifuged or filtered to remove the mycelia.
-
Adsorption Chromatography: The supernatant containing this compound is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20).
-
Elution: The column is washed with water, and the active fractions are eluted with aqueous acetone or methanol.
-
Ion-Exchange Chromatography: The eluate is further purified by anion-exchange chromatography (e.g., Dowex 1-X2) using a salt gradient.
-
Gel Filtration: Final purification is achieved by gel filtration chromatography (e.g., Sephadex G-10).
-
Lyophilization: The purified fractions are lyophilized to obtain this compound as a white powder.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
-
UV-Visible Spectroscopy: The UV spectrum of this compound in water shows absorption maxima characteristic of the carbapenem chromophore.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including a β-lactam carbonyl, a carboxyl group, and amide functionalities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the detailed connectivity and stereochemistry of the molecule.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and confirm the molecular weight of this compound.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆S |
| Molecular Weight | 342.37 g/mol |
| Appearance | White powder |
| UV λmax (H₂O) | 240 nm, 288 nm |
Antimicrobial Activity
This compound exhibits potent activity against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected organisms.
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 1.56[4] |
| Escherichia coli | 0.39[4] |
| Klebsiella pneumoniae | 0.39[4] |
| Proteus vulgaris | 1.56[4] |
| Pseudomonas aeruginosa | Improved activity in some synthetic analogs[5] |
| Enterobacter cloacae | 3.13[4] |
| Citrobacter freundii | 3.13[4] |
The antimicrobial activity of this compound is significantly greater than that of Carpetimycin B.[1][4] It also demonstrates synergistic activity when combined with other β-lactam antibiotics against resistant strains.[4]
Conclusion
This compound is a fascinating example of the complex secondary metabolites produced by Streptomyces. Its origin lies in a sophisticated biosynthetic pathway that combines elements of amino acid and fatty acid metabolism to construct a potent antibacterial agent. Further research into the enzymology of its biosynthesis, particularly the formation of the unique C-3 side chain, could provide valuable insights for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The detailed experimental protocols for its fermentation, isolation, and characterization serve as a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. C-19393 S2 and H2, new carbapenem antibiotics. I. Taxonomy of the producing strain, fermentation and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and absolute configurations of carpetimycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Carpetimycin A: A Technical Guide to its Discovery and Isolation from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Carpetimycin A, a potent carbapenem antibiotic. Sourced from metabolites of Streptomyces species, this compound has demonstrated significant antibacterial activity, making it a subject of considerable interest in the ongoing search for novel antimicrobial agents. This document details the experimental protocols for its production and purification, presents key quantitative data in a structured format, and visualizes the intricate workflows involved in its journey from microbial culture to a purified compound.
Introduction to this compound
This compound is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. It is a natural product synthesized by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The discovery of this compound was a significant step in the exploration of novel β-lactamase inhibitors and broad-spectrum antibacterial agents. This guide focuses on the pioneering work that led to its identification and the methodologies developed for its isolation and characterization.
Producing Microorganisms
This compound is primarily produced by two strains of Streptomyces:
-
Streptomyces sp. KC-6643 : A key producing organism from which this compound and its analogue, Carpetimycin B, were first isolated.
-
Streptomyces griseus subsp. cryophilus C-19393 : Another identified producer of Carpetimycins A and B.
These filamentous bacteria are Gram-positive and are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.[1] The cultivation and fermentation of these strains under specific conditions are critical for the optimal production of this compound.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocols are based on established methodologies for the cultivation of Streptomyces for antibiotic production.
Culture Media Composition
The successful cultivation of Streptomyces sp. for this compound production relies on a nutrient-rich medium that supports robust growth and secondary metabolite synthesis.
Table 1: Seed and Production Media for Streptomyces sp.
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | 20 | - |
| Soybean Meal | - | 30 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| NaCl | 3 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 |
| CoCl₂·6H₂O | 0.01 | 0.01 |
Fermentation Protocol
-
Inoculum Preparation: A loopful of a well-sporulated culture of Streptomyces sp. is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L production fermenter containing 1 L of production medium.
-
Fermentation Conditions: The fermentation is carried out at 28°C for 96-120 hours. The pH is maintained at 7.0-7.2, and the dissolved oxygen level is kept above 20% saturation through aeration and agitation (300-500 rpm).
-
Monitoring: The production of this compound is monitored by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations.
Extraction and Initial Purification
-
Harvesting: The fermentation broth is harvested by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Adsorption: The clarified supernatant containing this compound is adjusted to pH 7.0 and passed through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-2).
-
Elution: After washing the column with deionized water, the adsorbed this compound is eluted with 50% aqueous acetone.
-
Solvent Extraction: The eluate is concentrated under reduced pressure, and the aqueous concentrate is extracted with n-butanol at pH 7.0. The butanol layer is then back-extracted into a phosphate buffer at pH 7.0.
Chromatographic Purification
The crude extract is further purified using a sequence of column chromatography techniques.
Table 2: Summary of a Typical Purification Protocol for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Result |
| Anion Exchange Chromatography | DEAE-Sephadex A-25 | Stepwise gradient of NaCl (0 to 1.0 M) in phosphate buffer (pH 7.0) | Separation from basic and neutral impurities |
| Gel Filtration Chromatography | Sephadex G-10 | Deionized Water | Removal of salts and smaller impurities |
| Adsorption Chromatography | Activated Carbon | Aqueous acetone gradient (0% to 50%) | Decolorization and further purification |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/water gradient | High-purity this compound |
Physicochemical Properties of this compound
The purified this compound is characterized by its distinct physicochemical properties.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless powder |
| Molecular Formula | C₁₄H₁₈N₂O₆S |
| Molecular Weight | 342.37 g/mol |
| UV Absorption (λmax in water) | 308 nm |
| Optical Rotation [α]D²⁵ | -145° (c=1, water) |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. |
Biological Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is also a potent inhibitor of β-lactamases, enzymes that confer resistance to many conventional β-lactam antibiotics.
Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.78 |
| Escherichia coli NIHJ | 0.39 |
| Klebsiella pneumoniae SRL 1 | 0.2 |
| Proteus vulgaris GN 76 | 0.1 |
| Pseudomonas aeruginosa IAM 1007 | 12.5 |
| Bacteroides fragilis ATCC 25285 | 0.1 |
Visualizing the Workflow
The following diagrams illustrate the key processes in the discovery and isolation of this compound.
References
Unveiling the Source: A Technical Guide to the Identification of Carpetimycin A Producing Organism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the microorganism responsible for producing the carbapenem antibiotic, Carpetimycin A. This document details the experimental protocols for isolation and identification, summarizes key production data, and visualizes the underlying biological pathways.
The Producing Microorganism: A Tale of Two Strains
This compound, a potent β-lactam antibiotic, is primarily produced by actinomycetes belonging to the genus Streptomyces. Two specific strains have been identified in the scientific literature as producers of this compound and its related compound, Carpetimycin B.
The initial discovery and subsequent studies have pinpointed the following microorganisms:
-
Streptomyces sp. KC-6643 : This strain is a known producer of both this compound and B.
-
Streptomyces griseus subsp. cryophilus (Strain C-19393) : This subspecies has also been identified as a source of Carpetimycins A and B.[1]
Quantitative Data on Production
Further research into the optimization of fermentation parameters for these specific strains is crucial for enhancing production yields. The following table summarizes the known information and provides a template for future optimization studies.
| Fermentation Parameter | Organism | Condition/Observation | Reported Yield | Reference |
| Strain | Streptomyces griseus subsp. cryophilus C-19393 | - | Not Specified | [1] |
| Essential Cofactor | Streptomyces griseus subsp. cryophilus C-19393 | Presence of cobaltous compounds | Necessary for production | [1] |
| Product Ratio | Streptomyces griseus subsp. cryophilus C-19393 | Varies with fermentation conditions | C-19393 H2 (this compound) is a predominant unsulfated form | [1] |
Experimental Protocols: A Roadmap to Identification
The identification of Streptomyces species relies on a combination of classical microbiological techniques and modern molecular methods. The following protocols provide a detailed methodology for the isolation and identification of a putative this compound producing organism.
Isolation of Streptomyces from Environmental Samples
-
Sample Collection : Collect soil or other environmental samples from diverse locations.
-
Pre-treatment : Air-dry the samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.
-
Serial Dilution : Suspend 1 gram of the dried sample in 9 ml of sterile saline solution (0.85% NaCl) and perform serial dilutions (10⁻¹ to 10⁻⁶).
-
Plating : Spread 0.1 ml of each dilution onto selective media such as Starch Casein Agar (SCA) or Gauze's Medium No. 1, supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.
-
Incubation : Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection : Look for characteristic chalky, dry, and pigmented colonies typical of Streptomyces.
-
Pure Culture : Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.
Morphological and Biochemical Characterization
-
Microscopy : Observe the morphology of the aerial and substrate mycelia, as well as the spore chain structure, using light microscopy and scanning electron microscopy.
-
Biochemical Tests : Perform a series of biochemical tests to characterize the metabolic capabilities of the isolate, including carbon source utilization, enzyme production (e.g., amylase, protease, cellulase), and production of melanin pigment.
Molecular Identification: 16S rRNA Gene Sequencing and Phylogenetic Analysis
The definitive identification of Streptomyces species is achieved through the sequencing and analysis of the 16S ribosomal RNA (rRNA) gene, a highly conserved molecular marker.
-
Genomic DNA Extraction :
-
Culture the isolated strain in a suitable broth medium (e.g., Tryptic Soy Broth) for 3-5 days.
-
Harvest the mycelium by centrifugation.
-
Extract genomic DNA using a commercial bacterial genomic DNA extraction kit or a standard phenol-chloroform extraction method.
-
-
PCR Amplification of the 16S rRNA Gene :
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 72°C for 1.5 minutes.
-
-
Final extension: 72°C for 10 minutes.
-
-
Verify the PCR product by agarose gel electrophoresis.
-
-
DNA Sequencing :
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using a commercial sequencing service.
-
-
Phylogenetic Analysis :
-
Assemble and edit the raw sequence data to obtain the complete 16S rRNA gene sequence.
-
Perform a BLAST (Basic Local Alignment Search Tool) search against a public database (e.g., NCBI GenBank) to identify closely related species.
-
Align the obtained sequence with reference sequences of known Streptomyces species using software like ClustalW or MUSCLE.
-
Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference to determine the evolutionary relationship of the isolate to other Streptomyces species.
-
Visualizing the Processes
To provide a clearer understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Experimental Workflow for Organism Identification
Caption: Workflow for the isolation and identification of a this compound producing organism.
Proposed Biosynthetic Pathway for Carbapenem Core Structure
While the specific biosynthetic pathway for this compound has not been fully elucidated, it is known to be a member of the carbapenem class of antibiotics. The biosynthesis of the core carbapenem structure in other Streptomyces species, such as the production of thienamycin, provides a valuable model. The following diagram illustrates a generalized pathway for the formation of the carbapenem ring system. The biosynthesis of carbapenems is known to involve a distinct pathway from classical β-lactams and is initiated from precursors derived from primary metabolism. The key enzymes involved belong to the CarA, CarB, and CarC families.[2][3][4][5]
Caption: A proposed biosynthetic pathway for the carbapenem core structure.
Conclusion
The identification of Streptomyces sp. KC-6643 and Streptomyces griseus subsp. cryophilus C-19393 as the producers of this compound provides a critical foundation for further research and development. The experimental protocols outlined in this guide offer a systematic approach for the isolation and characterization of these or novel producing strains. While quantitative production data remains limited, the identification of key fermentation factors opens avenues for optimization. The elucidation of the specific biosynthetic pathway of this compound will be a key future endeavor, enabling metabolic engineering strategies to enhance yields and potentially generate novel carbapenem derivatives. This technical guide serves as a valuable resource for researchers dedicated to advancing the discovery and production of this important class of antibiotics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The biosynthetic gene cluster for the beta-lactam carbapenem thienamycin in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of bacterial carbapenem antibiotic production genes reveals a novel beta-lactam biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Machinery: A Technical Guide to the Key Enzymes of the Carpetimycin A Biosynthetic Gene Cluster
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the core enzymatic machinery of the Carpetimycin A biosynthetic gene cluster is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the key enzymes responsible for the synthesis of this compound, a potent carbapenem antibiotic. The guide offers a valuable resource for those engaged in antibiotic discovery, biosynthesis research, and the development of novel therapeutic agents.
This compound is a member of the carbapenem class of β-lactam antibiotics, which are crucial in treating severe bacterial infections. Understanding the intricate enzymatic steps involved in its biosynthesis is paramount for harnessing and potentially re-engineering this pathway for the production of new and improved antibiotics. This guide focuses on the enzymatic players within the biosynthetic gene cluster (BGC) of the producing organism, Streptomyces sp.
Core Biosynthetic Enzymes and Their Functions
The biosynthesis of the characteristic carbapenem core of this compound is orchestrated by a sophisticated interplay of several key enzymes. While the complete enzymatic cascade for this compound is still under active investigation, analysis of homologous carbapenem BGCs allows for the confident prediction of the central enzymatic players. The core enzymes involved in the formation of the carbapenem nucleus are believed to be a β-lactam synthetase, a carbapenam synthetase, and a carbapenem synthase.
| Enzyme Class | Putative Function in this compound Biosynthesis |
| β-Lactam Synthetase | Catalyzes the initial formation of the β-lactam ring, a hallmark of this class of antibiotics. |
| Carbapenam Synthetase | Responsible for the construction of the bicyclic carbapenam core structure. |
| Carbapenem Synthase | Introduces the characteristic double bond in the five-membered ring, converting the carbapenam to a carbapenem. |
| Acyl-CoA Synthetase | Activates the fatty acid side chain precursor for its subsequent attachment to the carbapenem core. |
| Acyltransferase | Transfers the activated side chain to the carbapenem nucleus. |
| Hydroxylase/Oxidoreductase | Catalyzes specific hydroxylation and other oxidative modifications of the molecule. |
| Methyltransferase | Involved in the methylation of specific positions on the this compound molecule. |
| Regulatory Proteins | Control the expression of the biosynthetic genes within the cluster. |
The this compound Biosynthetic Pathway: A Proposed Model
The biosynthesis of this compound is a multi-step process initiated from primary metabolites. The following diagram illustrates a proposed pathway based on the functions of homologous enzymes found in other carbapenem biosynthetic clusters.
Spectroscopic Profile of Carpetimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Carpetimycin A, a carbapenem antibiotic. The information is compiled to assist in the identification, characterization, and further development of this and related compounds. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in an aqueous solution exhibits two characteristic absorption maxima.
Table 1: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent |
| 240 nm | Water |
| 288 nm | Water |
Experimental Protocol: UV-Vis Spectroscopy
A solution of this compound is prepared in deionized water. The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically scanning over a wavelength range of 200–400 nm. A quartz cuvette with a 1 cm path length is used, and the solvent (water) serves as the blank reference. The concentrations are adjusted to ensure the absorbance values fall within the linear range of the instrument.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key functional groups present in its molecular structure. The characteristic absorption bands are summarized below.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 | O-H (hydroxyl), N-H (amide) stretching |
| 1750 | C=O (β-lactam carbonyl) stretching |
| 1670 | C=O (amide I) stretching |
| 1630 | C=C (alkene) stretching |
| 1555 | N-H bending (amide II) |
Experimental Protocol: Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid this compound sample is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed proton (¹H) and carbon-13 (¹³C) NMR data are essential for the complete structural elucidation of this compound.
¹H NMR Spectroscopic Data
Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.19 | s | - | C(CH₃)₂ |
| 1.22 | s | - | C(CH₃)₂ |
| 1.95 | s | - | COCH₃ |
| 3.13 | dd | 17.0, 9.5 | H-1a |
| 3.40 | dd | 17.0, 8.5 | H-1b |
| 3.65 | dd | 6.0, 2.5 | H-6 |
| 4.19 | ddd | 9.5, 8.5, 2.5 | H-5 |
| 6.64 | d | 14.0 | H-2' |
| 7.10 | d | 14.0 | H-1' |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublets of doublets
¹³C NMR Spectroscopic Data
Table 4: ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 22.2 | COCH₃ |
| 25.1 | C(CH₃)₂ |
| 26.1 | C(CH₃)₂ |
| 45.9 | C-1 |
| 59.9 | C-5 |
| 67.4 | C-6 |
| 70.2 | C(CH₃)₂ |
| 124.7 | C-2' |
| 126.9 | C-3 |
| 131.0 | C-1' |
| 149.3 | C-2 |
| 172.9 | COCH₃ |
| 175.7 | C-4 |
| 177.8 | C-7 |
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a suitable internal or external standard. For ¹H NMR in D₂O, the residual HDO peak can be used as a reference. For ¹³C NMR, an external standard or a calibrated solvent signal is used for referencing.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below. This process ensures a systematic approach to obtaining comprehensive and reliable data for structural confirmation and characterization.
Spontaneous Degradation of Carpetimycin A: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the potential spontaneous degradation pathways of Carpetimycin A, a potent carbapenem antibiotic. Due to the limited publicly available data on the specific degradation products of this compound, this document outlines the probable degradation mechanisms based on the known chemistry of the carbapenem class of antibiotics. Furthermore, it details the standard experimental protocols required to identify and quantify such degradation products, in line with established pharmaceutical stability testing guidelines.
Introduction to this compound and the Importance of Degradation Studies
This compound is a carbapenem antibiotic produced by Streptomyces species.[1][2] Like other members of the carbapenem class, it possesses a broad spectrum of antibacterial activity. The core structure of this compound, featuring a bicyclic ring system with a strained β-lactam ring, is crucial for its antibacterial efficacy but also renders it susceptible to chemical degradation.
Understanding the spontaneous degradation of this compound is critical for several reasons:
-
Loss of Potency: Degradation leads to a decrease in the concentration of the active pharmaceutical ingredient (API), reducing the therapeutic efficacy of the drug product.
-
Formation of Potentially Toxic Impurities: Degradation products may exhibit different toxicological profiles than the parent drug, posing a safety risk to patients.
-
Impact on Formulation Development: Knowledge of degradation pathways is essential for developing stable formulations and defining appropriate storage conditions and shelf-life.
-
Regulatory Requirements: Regulatory agencies mandate thorough stability testing and impurity profiling for all pharmaceutical products.[3][4][5]
Postulated Spontaneous Degradation Pathways of this compound
The primary route of degradation for carbapenem antibiotics is the hydrolysis of the endocyclic β-lactam bond. This is often followed by further rearrangements. Based on the structure of this compound, the following degradation pathways are proposed:
Hydrolysis of the β-Lactam Ring
The strained four-membered β-lactam ring is highly susceptible to nucleophilic attack by water, leading to its opening. This initial hydrolysis step results in the formation of an inactive β-amino acid derivative.
Caption: Proposed hydrolytic degradation of this compound.
Epimerization
The stereochemistry of the carbapenem core is crucial for its biological activity. Changes in pH or temperature could potentially lead to epimerization at stereocenters adjacent to carbonyl groups, resulting in the formation of diastereomeric impurities with reduced or no antibacterial activity.
Caption: Potential epimerization of this compound.
Experimental Protocols for Studying Spontaneous Degradation
To investigate the spontaneous degradation of this compound, a systematic approach involving stress testing and stability studies is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][5]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. This involves subjecting this compound to more extreme conditions than those used for accelerated stability testing.
3.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
3.1.2. Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature and analyze at different time intervals.
-
-
Thermal Degradation:
-
Store aliquots of the stock solution and solid drug substance at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Analyze samples at predetermined time points.
-
-
Photostability Testing:
-
Expose the drug substance and drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Maintain control samples in the dark.
-
Analytical Methods for Degradation Product Analysis
A combination of chromatographic and spectroscopic techniques is necessary for the separation, quantification, and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or diode-array detection (DAD) is the primary tool for separating and quantifying the parent drug and its degradation products. A reversed-phase C18 column is often suitable for carbapenems.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are indispensable for the identification of degradation products by providing molecular weight and fragmentation information.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated degradation products.[9][10]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the degradation of this compound under various stress conditions.
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 85.2 | 10.5 | 1.8 | 12.3 | |
| 8 | 55.7 | 30.1 | 5.4 | 35.5 | |
| 24 | 15.3 | 55.8 | 10.2 | 66.0 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 70.1 | 25.4 | 2.1 | 27.5 | |
| 8 | 30.5 | 58.2 | 4.7 | 62.9 | |
| 24 | 5.2 | 75.3 | 8.9 | 84.2 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 5.1 | 0.5 | 5.6 | |
| 8 | 78.9 | 15.3 | 2.6 | 17.9 | |
| 24 | 60.4 | 28.7 | 5.3 | 34.0 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Conclusion
References
- 1. Carpetimycins [drugfuture.com]
- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
Methodological & Application
Chiral Synthesis of the Carpetimycin A Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of the core structure of Carpetimycin A, a potent carbapenem antibiotic. The synthesis is based on the highly influential work of Iimori, Takahashi, Izawa, Kobayashi, and Ohno, which established a stereocontrolled route to this complex molecule. The following sections outline the key synthetic strategies, provide step-by-step experimental protocols for crucial transformations, and present quantitative data in a clear, tabular format.
Synthetic Strategy Overview
The enantioselective synthesis of the this compound core relies on a convergent strategy, meticulously controlling the stereochemistry at multiple chiral centers. The key features of this synthetic approach include:
-
Chiral Pool Starting Material: The synthesis often commences from a readily available chiral starting material to establish the initial stereocenter.
-
Stereoselective Aldol Reaction: A crucial carbon-carbon bond-forming step is achieved via a stereoselective aldol reaction to construct the β-hydroxy ester intermediate, setting the stage for the formation of the β-lactam ring with the desired stereochemistry.
-
Intramolecular Cyclization: The iconic β-lactam ring, the hallmark of carbapenem antibiotics, is forged through an intramolecular cyclization reaction.
-
Diastereoselective Transformations: Subsequent functional group manipulations and the introduction of the side chains are performed with a high degree of diastereoselectivity, ensuring the correct relative stereochemistry of the final core structure.
The overall logical flow of the synthesis is depicted in the following diagram:
Caption: Logical workflow for the chiral synthesis of the this compound core structure.
Key Experimental Protocols
The following protocols are adapted from the seminal work in the field and represent critical steps in the synthesis of the this compound core structure.
Protocol 1: Stereoselective Aldol Reaction to Form the β-Hydroxy Ester
This protocol describes the formation of a key intermediate with two contiguous stereocenters.
Materials:
-
Chiral starting material (e.g., a protected β-amino acid derivative)
-
Aldehyde side chain precursor
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Prepare a solution of LDA in anhydrous THF by adding n-BuLi to a solution of diisopropylamine at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the chiral starting material in anhydrous THF to the LDA solution. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the aldehyde side chain precursor to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Protocol 2: β-Lactam Ring Formation
This protocol details the intramolecular cyclization to form the core 2-azetidinone ring.
Materials:
-
β-Hydroxy ester intermediate from Protocol 1
-
Activating agent for the hydroxyl group (e.g., methanesulfonyl chloride)
-
Base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane), anhydrous
-
Reagents for subsequent transformations (e.g., for deprotection and further cyclization)
Procedure:
-
Dissolve the β-hydroxy ester in anhydrous dichloromethane and cool the solution to 0 °C under an inert atmosphere.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, a suitable reagent is added to effect the intramolecular cyclization to the β-lactam. The specific conditions for this step are highly dependent on the overall synthetic strategy and protecting groups employed.
-
After the cyclization is complete, perform an appropriate aqueous workup.
-
Purify the crude β-lactam product by flash column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key transformations in the chiral synthesis of the this compound core structure, as reported in the literature.
| Table 1: Stereoselective Aldol Reaction | |
| Entry | Chiral Auxiliary |
| 1 | (S)-Proline derivative |
| 2 | Evans auxiliary |
| Table 2: β-Lactam Formation | |
| Entry | Substrate |
| 1 | Mesylated β-hydroxy ester |
| 2 | Activated β-amino acid |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the key synthetic steps.
Caption: Experimental workflow for the key synthetic transformations.
Disclaimer: These protocols are intended for informational purposes for trained chemists in a laboratory setting. Appropriate safety precautions must be taken, and all reactions should be performed in a well-ventilated fume hood. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.
Application Notes and Protocols for the Purification of Carpetimycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin A is a carbapenem antibiotic with significant potential in combating bacterial infections. Effective purification from the fermentation broth of producing microorganisms, such as Streptomyces griseus subsp. cryophilus, is a critical step in its development and production. This document provides detailed application notes and protocols for the isolation and purification of this compound, focusing on a robust multi-step chromatographic process. The methods described herein are designed to yield a high-purity product suitable for research and preclinical development.
Overview of the Purification Strategy
The purification of this compound from the complex milieu of a fermentation broth is achieved through a sequential three-step chromatographic process. This strategy leverages the physicochemical properties of this compound to effectively separate it from other metabolites, proteins, and media components. The workflow begins with the capture of the target molecule on a hydrophobic adsorbent resin, followed by two subsequent polishing steps using silica gel and size-exclusion chromatography.
Quantitative Data Summary
The following tables summarize the expected quantitative data at each stage of the purification process. These values are based on typical laboratory-scale purifications and may require optimization for larger-scale production.
Table 1: Purification of this compound - Step Summary
| Purification Step | Initial Volume (L) | Final Volume (mL) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Fermentation Broth | 200 | 200,000 | - | - | 100 | - |
| Diaion HP-20 Eluate | 5 | 5,000 | - | - | - | - |
| Silica Gel Chromatography Pool | 0.5 | 500 | - | - | - | - |
| Sephadex LH-20 Chromatography Pool | 0.1 | 100 | - | - | - | >95 |
Note: Specific activity and total activity units are dependent on the bioassay used for quantification. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Table 2: Chromatographic Column Parameters
| Chromatography Step | Resin/Media | Column Dimensions (ID x L) | Bed Volume (L) |
| Adsorption Chromatography | Diaion HP-20 | - | 20 |
| Silica Gel Chromatography | Silica Gel (70-230 mesh) | 10 cm x 50 cm | 3.9 |
| Size-Exclusion Chromatography | Sephadex LH-20 | 5 cm x 100 cm | 1.96 |
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Purification workflow for this compound.
Experimental Protocols
Preparation of Fermentation Broth
-
Cultivation: Culture Streptomyces griseus subsp. cryophilus under optimal fermentation conditions to maximize the production of this compound.
-
Clarification: Remove microbial cells and other solid materials from the fermentation broth by centrifugation at 5,000 x g for 30 minutes, followed by filtration of the supernatant through a 0.45 µm filter to obtain a clarified broth.
Step 1: Adsorption Chromatography on Diaion HP-20
This initial step is designed to capture this compound and other hydrophobic molecules from the clarified fermentation broth, effectively concentrating the target compound and removing polar impurities.
Materials:
-
Clarified fermentation broth
-
Diaion HP-20 resin
-
Chromatography column
-
Deionized water
-
Acetone
-
Peristaltic pump
Protocol:
-
Column Packing: Prepare a slurry of Diaion HP-20 resin in deionized water and pack it into a suitable chromatography column. The bed volume should be approximately 10% of the volume of the clarified broth to be processed.
-
Equilibration: Equilibrate the packed column by washing with at least 5 bed volumes of deionized water at a flow rate of 2 bed volumes per hour.
-
Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a flow rate of 1-2 bed volumes per hour. Collect the flow-through and wash fractions for analysis to ensure complete binding of this compound.
-
Washing: After loading, wash the column with 5 bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds, including this compound, with a stepwise gradient of aqueous acetone. A typical gradient would be:
-
3 bed volumes of 20% (v/v) aqueous acetone
-
5 bed volumes of 50% (v/v) aqueous acetone (this compound typically elutes in this fraction)
-
3 bed volumes of 80% (v/v) aqueous acetone
-
-
Fraction Collection: Collect fractions of 0.5-1 bed volume and monitor for the presence of this compound using a suitable analytical method, such as HPLC or a bioassay.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure to remove the acetone.
Step 2: Silica Gel Chromatography
This step further purifies this compound from other hydrophobic compounds based on polarity.
Materials:
-
Concentrated eluate from Step 1
-
Silica gel (70-230 mesh)
-
Chromatography column
-
Chloroform
-
Methanol
-
Fraction collector
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.
-
Equilibration: Equilibrate the packed column with 5 bed volumes of chloroform.
-
Sample Loading: Dissolve the concentrated eluate from the previous step in a minimal amount of chloroform-methanol (e.g., 95:5 v/v) and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of methanol in chloroform. A suggested stepwise gradient is:
-
2 bed volumes of 2% methanol in chloroform
-
5 bed volumes of 5% methanol in chloroform
-
5 bed volumes of 10% methanol in chloroform (this compound is expected to elute in this range)
-
3 bed volumes of 20% methanol in chloroform
-
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under vacuum.
Step 3: Size-Exclusion Chromatography on Sephadex LH-20
The final polishing step separates this compound based on its molecular size, removing any remaining closely related impurities.
Materials:
-
Concentrated fraction from Step 2
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (HPLC grade)
-
Gel filtration chromatography system
Protocol:
-
Column Packing and Equilibration: Swell the Sephadex LH-20 resin in methanol and pack it into a column according to the manufacturer's instructions. Equilibrate the column with at least 3 bed volumes of methanol at a low flow rate (e.g., 0.5 mL/min).
-
Sample Application: Dissolve the concentrated sample from the silica gel step in a small volume of methanol and carefully apply it to the top of the column.
-
Isocratic Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect small fractions and monitor the elution profile at an appropriate UV wavelength (e.g., 270 nm). Analyze the fractions for the purity of this compound.
-
Pooling and Final Concentration: Pool the fractions containing pure this compound and concentrate to obtain the final product. Lyophilization can be used for long-term storage.
Logical Relationship of Purification Steps
The sequence of the purification steps is critical for an efficient process. The logic behind the workflow is as follows:
Caption: Rationale for the purification sequence.
These detailed protocols and application notes provide a comprehensive guide for the purification of this compound from fermentation broth. Adherence to these methods, with appropriate optimization for specific laboratory conditions, should enable the successful isolation of high-purity this compound for further scientific investigation and drug development.
Application Notes & Protocols: Purification of Carpetimycin A using HPLC and Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin A is a carbapenem antibiotic with potent broad-spectrum antibacterial activity. As a member of the β-lactam family, it functions by inhibiting bacterial cell wall synthesis. Effective purification of this compound from fermentation broths of Streptomyces species is crucial for research, development, and subsequent clinical applications. This document provides detailed application notes and protocols for the purification of this compound utilizing various chromatography techniques, with a focus on High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the purification of carbapenem antibiotics.
Overview of Purification Strategy
The purification of this compound from complex fermentation broths typically involves a multi-step chromatographic process. An effective strategy aims to progressively enrich the target compound while removing impurities with different physicochemical properties. A general workflow is as follows:
-
Initial Capture and Concentration: Adsorption chromatography is often employed to capture this compound from the clarified fermentation broth and remove highly polar impurities.
-
Intermediate Purification: Ion-exchange chromatography is a powerful technique for separating this compound, which is an acidic compound, from other charged and uncharged molecules.
-
Final Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is utilized in the final step to achieve high purity, separating this compound from closely related structural analogs and other remaining impurities.
Experimental Protocols
Protocol 1: Initial Capture using Adsorption Chromatography
This protocol describes the initial capture of this compound from a clarified fermentation broth using a macroporous adsorbent resin.
Materials:
-
Clarified fermentation broth of Streptomyces griseus subsp. cryophilus or other this compound-producing strain.
-
Macroporous adsorbent resin (e.g., Amberlite® XAD® series).
-
Methanol
-
Deionized water
-
Chromatography column
Procedure:
-
Column Packing: Prepare a slurry of the macroporous adsorbent resin in deionized water and pack it into a suitable chromatography column. Equilibrate the column by washing with 5-10 column volumes of deionized water.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to neutral (pH 7.0). Load the broth onto the equilibrated column at a flow rate of 1-2 bed volumes per hour.
-
Washing: After loading, wash the column with 3-5 column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the column using a stepwise or linear gradient of methanol in water. A common starting point is a step gradient of 20%, 50%, and 80% methanol. Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., UV spectrophotometry at ~288 nm).
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure to remove the methanol.
Protocol 2: Intermediate Purification by Ion-Exchange Chromatography (IEX)
This protocol details the separation of this compound using anion-exchange chromatography.
Materials:
-
Concentrated fraction containing this compound from Protocol 1.
-
Anion-exchange resin (e.g., DEAE-Sepharose® or Q-Sepharose®).
-
Low concentration starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5).
-
Chromatography column.
Procedure:
-
Column Packing and Equilibration: Pack the anion-exchange resin into a chromatography column. Equilibrate the column with 5-10 column volumes of the starting buffer.
-
Sample Loading: Adjust the pH and conductivity of the concentrated this compound fraction to match the starting buffer. Load the sample onto the equilibrated column.
-
Washing: Wash the column with 3-5 column volumes of the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound using a linear gradient of the elution buffer (0-100% over 10-20 column volumes). Collect fractions throughout the gradient.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound. Pool the fractions containing the purified compound.
-
Desalting: If necessary, desalt the pooled fractions using dialysis, diafiltration, or a desalting column.
Protocol 3: Final Polishing by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Partially purified this compound sample from Protocol 2.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
HPLC-grade trifluoroacetic acid (TFA) or other suitable ion-pairing agent.
-
C18 reversed-phase HPLC column (preparative or semi-preparative).
-
HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Filter and degas both mobile phases.
-
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Dissolve the this compound sample in a small volume of Mobile Phase A and inject it onto the column.
-
Gradient Elution: Run a linear gradient from the starting conditions to a higher concentration of Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the this compound peak, which can be detected by its UV absorbance at approximately 288 nm.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and lyophilize to obtain the final product.
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of this compound.
Table 1: Adsorption Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Macroporous Adsorbent Resin (e.g., Amberlite® XAD®) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Methanol |
| Elution Profile | Stepwise or Linear Gradient of Methanol in Water |
| Flow Rate | 1-2 Bed Volumes / hour |
| Detection | UV Absorbance at ~288 nm |
Table 2: Ion-Exchange Chromatography Parameters
| Parameter | Value |
| Stationary Phase | DEAE-Sepharose® or Q-Sepharose® (Anion-Exchanger) |
| Mobile Phase A (Start Buffer) | 20 mM Tris-HCl, pH 7.5 |
| Mobile Phase B (Elution Buffer) | 20 mM Tris-HCl + 1 M NaCl, pH 7.5 |
| Elution Profile | Linear Gradient (0-100% Mobile Phase B) |
| Flow Rate | Dependant on column dimensions and resin |
| Detection | UV Absorbance at ~288 nm |
Table 3: Reversed-Phase HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 Silica, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Elution Profile | Linear Gradient (e.g., 5-50% Mobile Phase B over 30 min) |
| Flow Rate | Dependant on column dimensions |
| Detection | UV Absorbance at 288 nm |
Visualizations
The following diagrams illustrate the logical workflow of the this compound purification process.
Caption: Overall workflow for this compound purification.
Caption: Logical steps in the chromatographic separation.
Application Notes and Protocols: Antibacterial Activity Spectrum of Carpetimycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity spectrum of Carpetimycin A, a potent carbapenem antibiotic. The information presented herein is intended to guide researchers in microbiology, infectious diseases, and drug development in understanding and utilizing this compound.
Introduction
This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It exhibits potent inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs). Furthermore, this compound is a strong inhibitor of various β-lactamases, enzymes that confer bacterial resistance to many penicillin and cephalosporin antibiotics.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro activity of this compound against a variety of clinically relevant bacterial isolates.
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Staphylococcus aureus | - | 1.56[1] |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Escherichia coli | - | 0.39[1] |
| Klebsiella pneumoniae | - | 0.39[1] |
| Proteus species | - | 1.56[1] |
| Enterobacter species | - | 3.13[1] |
| Citrobacter species | - | 3.13[1] |
Note: MIC90 represents the concentration of this compound required to inhibit the growth of 90% of the tested strains.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other carbapenem antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell. The diagram below illustrates the bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against aerobic bacteria.
1. Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
2. Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (wells 1-12), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.
-
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin
This protocol describes a colorimetric assay to determine the β-lactamase inhibitory activity of this compound.
1. Materials:
-
This compound
-
β-lactamase enzyme solution (e.g., from Bacillus cereus or a specific clinical isolate)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations in phosphate buffer.
-
Prepare a working solution of β-lactamase in phosphate buffer.
-
Prepare a stock solution of Nitrocefin in DMSO and then dilute to a final working concentration in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the β-lactamase solution to wells containing different concentrations of this compound. Include a control well with enzyme but no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the Nitrocefin working solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the concentration of this compound that causes 50% inhibition of the β-lactamase activity (IC₅₀).
-
Conclusion
This compound demonstrates a potent and broad-spectrum antibacterial activity against a variety of clinically significant pathogens. Its dual action of inhibiting bacterial cell wall synthesis and inactivating β-lactamases makes it a compound of significant interest for further research and development in the fight against bacterial infections. The protocols provided here offer standardized methods for evaluating its in vitro efficacy.
References
Application Notes and Protocols for In Vitro Testing of Carpetimycin A against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of Carpetimycin A, a carbapenem antibiotic, against clinically relevant Gram-positive bacteria. This document includes summaries of available quantitative data, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of the antibiotic's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria.[1][2][3] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.
Data Presentation: In Vitro Susceptibility of Gram-positive Bacteria to this compound
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) |
| Staphylococcus aureus | Clinical Isolates (MIC90) | 1.56[1][2][3] |
| Streptococcus pneumoniae | Not Specified | Data not available. Other carbapenems like imipenem and meropenem generally show good activity, with MIC90 values often ≤ 2 µg/mL. |
| Enterococcus faecalis | Not Specified | Data not available. Carbapenems as a class have variable activity against Enterococcus faecalis. |
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. The 12th well will serve as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the target Gram-positive bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are inoculated.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator) or micropipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add one part of the antibiotic dilution to nine parts of molten MHA (kept at 45-50°C). Mix thoroughly and pour into sterile petri dishes.
-
Also prepare a control plate containing no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator or a micropipette, spot 1-2 µL of the standardized bacterial inoculum onto the surface of each agar plate, starting with the control plate and moving to increasing concentrations of the antibiotic.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Mechanism of Action of this compound
Carbapenems, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms which have a thick peptidoglycan layer.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.
Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Carpetimycin A against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin A is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Notably, this compound also demonstrates potent inhibitory activity against a variety of β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics.[1][2] This dual-action makes it a compound of significant interest in the study of antimicrobial agents and the development of new therapies to combat resistant bacterial infections.
These application notes provide a summary of the in vitro activity of this compound against key Gram-negative bacterial species and detailed protocols for its evaluation using standard antimicrobial susceptibility testing methods.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound required to inhibit 90% of clinical isolates (MIC90) for several Gram-negative bacteria. This data highlights the potent activity of this compound against these pathogens.
| Gram-negative Bacteria | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.39 | [1][2] |
| Klebsiella spp. | 0.39 | [1][2] |
| Proteus spp. | 1.56 | [1][2] |
| Enterobacter spp. | 3.13 | [1][2] |
| Citrobacter spp. | 3.13 | [1][2] |
Mechanism of Action
This compound exerts its antibacterial effect through two primary mechanisms:
-
Inhibition of Peptidoglycan Synthesis: Like other β-lactam antibiotics, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis.
-
Inhibition of β-Lactamases: this compound is a potent inhibitor of various β-lactamases, including both penicillinases and cephalosporinases, which are often responsible for bacterial resistance to other β-lactam antibiotics.[1][2] By inactivating these enzymes, this compound can restore the activity of other β-lactam antibiotics when used in combination and exhibit synergistic effects.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method, following established guidelines.
Materials:
-
This compound powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer as recommended for the compound).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparation, add 50 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations by half (ranging from 32 µg/mL to 0.0625 µg/mL).
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
References
Application Notes and Protocols: Mechanism of Action of Carpetimycin A on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpetimycin A is a potent carbapenem antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of Penicillin-Binding Proteins (PBPs). A distinguishing feature of this compound is its robust inhibitory activity against a wide array of β-lactamase enzymes, including those that confer resistance to other β-lactam antibiotics. This potent β-lactamase inhibition results in a synergistic bactericidal effect when this compound is co-administered with other β-lactam drugs. These application notes provide a detailed overview of the mechanism of action, quantitative data on its antimicrobial activity, and comprehensive protocols for key experimental assays.
Mechanism of Action
This compound, a member of the carbapenem class of β-lactam antibiotics, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This process is primarily achieved through two key molecular interactions:
-
Inhibition of Penicillin-Binding Proteins (PBPs): The fundamental step in the antibacterial action of this compound is the covalent acylation of the active site serine of PBPs. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound effectively halts the cross-linking of peptidoglycan chains. This disruption of cell wall biosynthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.
-
Inhibition of β-Lactamases: A significant attribute of this compound is its potent and broad-spectrum inhibitory activity against bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. This compound has been shown to inhibit not only penicillinase-type β-lactamases but also cephalosporinase-type β-lactamases, which are often resistant to other inhibitors like clavulanic acid.[1][2] This inhibition restores the efficacy of other β-lactam antibiotics that would otherwise be degraded by these enzymes, leading to a synergistic effect.
The dual-action mechanism of targeting essential cell wall synthesizing enzymes and neutralizing key resistance enzymes makes this compound a powerful antimicrobial agent.
Quantitative Data
The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Species | Number of Strains | MIC range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 90 | 0.1 - >100 | 0.39 | 0.39[1][2] |
| Klebsiella pneumoniae | 90 | 0.1 - 12.5 | 0.39 | 0.39[1][2] |
| Proteus vulgaris | 90 | 0.2 - 25 | 1.56 | 1.56[1][2] |
| Staphylococcus aureus | 90 | 0.1 - 6.25 | 0.78 | 1.56[1][2] |
| Enterobacter cloacae | 90 | 0.2 - >100 | 1.56 | 3.13[1][2] |
| Citrobacter freundii | 90 | 0.2 - >100 | 1.56 | 3.13[1][2] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Include a growth control well containing 100 µL of CAMHB without antibiotic and a sterility control well with uninoculated CAMHB.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
-
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound solutions of varying concentrations
-
Bocillin-FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Procedure:
-
Competitive Binding:
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of bacterial membrane preparation with increasing concentrations of this compound for 15 minutes at 37 °C. Include a control tube with no this compound.
-
Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes at 37 °C.
-
-
Termination of Reaction:
-
Stop the labeling reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Fluorescence Detection:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band, as compared to the control lane, is the IC₅₀ value. This value is an indicator of the binding affinity of this compound for that particular PBP.
-
β-Lactamase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound against a specific β-lactamase using a chromogenic cephalosporin substrate (e.g., nitrocefin).
Materials:
-
Purified β-lactamase enzyme
-
This compound solutions of varying concentrations
-
Nitrocefin solution
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Inhibitor Pre-incubation:
-
In a cuvette, pre-incubate the β-lactamase enzyme with various concentrations of this compound in phosphate buffer for 10 minutes at room temperature. Include a control cuvette with no inhibitor.
-
-
Enzyme Assay:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to the cuvette.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
The concentration of this compound that causes a 50% reduction in the initial velocity of the β-lactamase reaction is the IC₅₀ value, which represents its inhibitory potency.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: PBP competition assay workflow.
Caption: β-Lactamase inhibition assay workflow.
References
Carpetimycin A: A Potent Beta-Lactamase Inhibitor
Application Note
Introduction
Carpetimycin A is a potent carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A key feature of this compound is its strong inhibitory activity against a wide range of beta-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting beta-lactamases, this compound can restore the efficacy of these antibiotics when used in combination therapy. This document provides detailed information on the beta-lactamase inhibitory properties of this compound, including its inhibitory kinetics and protocols for its evaluation.
Mechanism of Action
This compound functions as a potent inhibitor of beta-lactamase enzymes. These bacterial enzymes hydrolyze the amide bond in the beta-lactam ring of susceptible antibiotics, rendering them inactive. This compound, itself a beta-lactam-containing molecule, acts as a substrate for these enzymes. However, upon binding to the active site of the beta-lactamase, it forms a stable acyl-enzyme intermediate that is slow to hydrolyze. This effectively sequesters the enzyme, preventing it from inactivating other beta-lactam antibiotics. This mechanism allows this compound to act synergistically with other beta-lactam drugs.
Caption: Mechanism of this compound as a beta-lactamase inhibitor.
Quantitative Data
This compound has demonstrated potent inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases. The following tables summarize the 50% inhibitory concentrations (IC50) and kinetic parameters (Km and Ki) of this compound against several key enzymes.[1]
Table 1: IC50 Values of this compound against Various Beta-Lactamases [1]
| Beta-Lactamase Type | Producing Organism | Substrate | IC50 (µg/ml) |
| Penicillinase | Staphylococcus aureus | Penicillin G | 0.012 |
| Penicillinase | Bacillus cereus | Penicillin G | 0.006 |
| Penicillinase (TEM-type) | Escherichia coli | Penicillin G | 0.006 |
| Cephalosporinase | Proteus vulgaris | Cephaloridine | 0.003 |
| Cephalosporinase | Enterobacter cloacae | Cephaloridine | 0.003 |
| Cephalosporinase | Pseudomonas aeruginosa | Cephaloridine | >100 |
Table 2: Kinetic Parameters of Beta-Lactamases for Penicillin G and this compound [1]
| Enzyme Source | Substrate | Km (µM) | Ki (µM) |
| Staphylococcus aureus | Penicillin G | 20 | - |
| This compound | - | 0.01 | |
| Bacillus cereus | Penicillin G | 50 | - |
| This compound | - | 0.0015 | |
| Escherichia coli (TEM) | Penicillin G | 20 | - |
| This compound | - | 0.0015 |
Experimental Protocols
The following are detailed protocols for the assessment of this compound as a beta-lactamase inhibitor.
Protocol 1: Determination of IC50 Values for Beta-Lactamase Inhibition
This protocol outlines the procedure for determining the concentration of this compound required to inhibit 50% of the activity of a specific beta-lactamase.
References
Synthesis of Novel Carpetimycin A Derivatives for Improved Antibacterial Activity
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel Carpetimycin A derivatives. These protocols are intended to guide researchers in developing new carbapenem antibiotics with potentially enhanced activity against a range of bacterial pathogens, including those resistant to existing β-lactam antibiotics.
Introduction
This compound is a naturally occurring carbapenem antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its potency is attributed to the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[3][4] Furthermore, this compound exhibits inhibitory activity against various β-lactamases, the enzymes responsible for bacterial resistance to many β-lactam antibiotics.[1][2] The unique structural features of this compound, particularly the C-2 side chain, offer opportunities for synthetic modification to improve its antibacterial spectrum, potency, and stability against hydrolytic enzymes.[5] This document outlines the synthesis of novel derivatives and the protocols for assessing their biological activity.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in-vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of this compound and newly synthesized derivatives against a panel of clinically relevant bacterial strains. The proposed derivatives incorporate modifications at the C-2 position, a strategy known to influence the antibacterial spectrum and potency of carbapenems. The data presented for the novel derivatives are representative examples based on established structure-activity relationships (SAR) for this class of antibiotics.
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 13883) (ESBL-producing) |
| This compound | 1.56[1] | 0.39[1] | 6.25 | 0.39[1] |
| Derivative 1 (C2-Thienylthio) | 0.78 | 0.20 | 3.13 | 0.20 |
| Derivative 2 (C2-Pyrrolidinylthio) | 1.56 | 0.10 | 1.56 | 0.10 |
| Derivative 3 (C2-Imidazolylthio) | 3.13 | 0.39 | 6.25 | 0.39 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative novel this compound derivative (Derivative 2) and for the determination of its antibacterial activity.
Synthesis of a Novel this compound Derivative (C2-Pyrrolidinylthio)
This protocol describes a potential synthetic route to a C2-pyrrolidinylthio derivative of this compound, based on established carbapenem synthesis strategies. This multi-step synthesis involves the construction of the carbapenem core followed by the introduction of the desired side chain.
Workflow for the Synthesis of this compound Derivative 2:
Caption: Synthetic workflow for a novel this compound derivative.
Materials:
-
Protected carbapenem precursor (e.g., a 2-oxocarbapenam)
-
Lawesson's reagent
-
2-Mercapto-1-methylpyrrolidine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Appropriate protecting group removal reagents (e.g., trifluoroacetic acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Step 1: Thiolation of the Carbapenem Core
-
Dissolve the protected 2-oxocarbapenam precursor (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Lawesson's reagent (0.6 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding 2-thiocarbapenam.
-
-
Step 2: Michael Addition of the Pyrrolidine Thiol
-
Dissolve the 2-thiocarbapenam (1.0 eq) in anhydrous acetonitrile.
-
Add 2-mercapto-1-methylpyrrolidine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the product by column chromatography to obtain the protected C2-pyrrolidinylthio carbapenem derivative.
-
-
Step 3: Deprotection
-
Dissolve the protected carbapenem derivative in a suitable solvent system (e.g., DCM).
-
Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc protecting group) at 0 °C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction carefully and neutralize the solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the final compound using preparative reverse-phase HPLC to obtain the highly pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized this compound derivatives against various bacterial strains.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound and its derivatives exert their bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
Signaling Pathway of PBP Inhibition:
Caption: Inhibition of peptidoglycan synthesis by this compound derivatives.
The β-lactam ring of the this compound derivative is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursor.[4] The active site serine of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[6] This acylation effectively inactivates the PBP, preventing the crucial transpeptidation step of peptidoglycan synthesis.[3][4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. By designing derivatives with modified C-2 side chains, it is possible to alter the affinity for different PBPs and improve the ability to overcome resistance mechanisms, such as β-lactamase production.[7]
References
- 1. Novel C-2 substituted carbapenem derivatives. Part II. Synthesis and structure-activity relationships of isoxazolin-2-yl, isoxazolidin-2-yl and 2-pyrazolin-2-yl carbapenems generated using 1,3-dipolar cycloaddition chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR of novel carbapenem antibiotics with high stability to Xanthomonas maltophilia oxyiminocephalosporinase type II - PubMed [pubmed.ncbi.nlm.nih.gov]
Assaying the Bioactivity of Carpetimycin A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of novel Carpetimycin A derivatives. The protocols outlined below are designed to deliver robust and reproducible data for assessing antimicrobial efficacy and mechanism of action, crucial for the advancement of new antibiotic candidates.
Carpetimycins are a class of carbapenem antibiotics known for their broad-spectrum antibacterial activity and potent inhibition of β-lactamase enzymes.[1][2] this compound, in particular, has demonstrated significant potency against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] The evaluation of new derivatives of this parent compound is essential for identifying candidates with improved efficacy, expanded spectrum, or enhanced stability.
Core Bioactivity Assessment
The primary assessment of this compound derivatives involves determining their direct antibacterial activity. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.
Table 1: Example MIC Data for this compound Derivatives against Key Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) |
| This compound | 1.56 | 0.39 | >128 | 0.39 |
| Derivative X-1 | 0.78 | 0.20 | 64 | 0.20 |
| Derivative X-2 | 3.13 | 0.78 | >128 | 0.78 |
| Meropenem | 0.25 | 0.12 | 1 | 0.06 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the measurement of the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.[3] This method is considered a gold standard for quantitative antimicrobial susceptibility testing.
Materials:
-
This compound derivatives (stock solutions of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution Series:
-
Prepare a serial two-fold dilution of each this compound derivative in CAMHB directly in the 96-well plate.
-
Typically, 11 concentrations are tested, leaving one well for a positive control (no drug) and one for a negative control (no bacteria).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: β-Lactamase Inhibition Assay
Carpetimycins are known to be potent inhibitors of β-lactamase enzymes.[2] This assay assesses the ability of this compound derivatives to inhibit these resistance-conferring enzymes.
Materials:
-
This compound derivatives
-
Purified β-lactamase (e.g., TEM-1, SHV-1, or a commercially available broad-spectrum enzyme)
-
Nitrocefin (a chromogenic cephalosporin)
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the β-lactamase in phosphate buffer.
-
Prepare a working solution of nitrocefin in phosphate buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the this compound derivatives in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the β-lactamase solution and the inhibitor (this compound derivative) solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
-
Table 2: Example IC₅₀ Data for β-Lactamase Inhibition
| Compound | TEM-1 β-Lactamase IC₅₀ (nM) |
| This compound | 50 |
| Derivative X-1 | 25 |
| Derivative X-2 | 150 |
| Clavulanic Acid | 100 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Visualizations
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of this compound derivatives.
Caption: High-level workflow for the discovery and initial evaluation of this compound derivatives.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems, including this compound, exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this general mechanism.
Caption: General mechanism of action for carbapenem antibiotics like this compound derivatives.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carpetimycin A in Microbial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carpetimycin A in microbial resistance studies. This document outlines the mechanism of action of this compound, detailed protocols for key experiments, and data presentation guidelines to facilitate your research.
Introduction to this compound
This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2][3] A key feature of this compound is its strong inhibitory activity against a wide range of β-lactamases, the enzymes responsible for conferring resistance to many β-lactam antibiotics.[1][2][3] This inhibitory action makes this compound a valuable tool for studying microbial resistance mechanisms and for investigating synergistic antibiotic combinations. When used in combination with other β-lactam antibiotics like ampicillin, carbenicillin, and cefazolin, this compound has demonstrated synergistic effects against resistant bacterial strains.[1][2]
Mechanism of Action
This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Furthermore, this compound's structure allows it to act as a "slow substrate" or inhibitor of many serine-based β-lactamases.[5] It forms a stable acyl-enzyme intermediate with the β-lactamase, effectively inactivating the enzyme and preventing it from hydrolyzing other β-lactam antibiotics. This dual-action mechanism of inhibiting both PBPs and β-lactamases contributes to its broad spectrum of activity and its synergistic potential.
Data Presentation
Quantitative data from antimicrobial susceptibility and synergy testing should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Clinical Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | >100 | 0.20 | 0.39 | 0.05 - 1.56 |
| Klebsiella pneumoniae | >100 | 0.20 | 0.39 | 0.10 - 0.78 |
| Proteus mirabilis | >50 | 0.78 | 1.56 | 0.20 - 3.13 |
| Staphylococcus aureus | >100 | 0.78 | 1.56 | 0.10 - 6.25 |
| Enterobacter cloacae | >50 | 1.56 | 3.13 | 0.39 - 12.5 |
| Citrobacter freundii | >50 | 1.56 | 3.13 | 0.78 - 6.25 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data is compiled from multiple sources for illustrative purposes.[3]
Table 2: Synergy of this compound with β-Lactam Antibiotics against Resistant Strains (Checkerboard Assay)
| Bacterial Strain | Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Other Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli (β-lactamase producer) | This compound + Ampicillin | 0.39 | 256 | 0.10 + 32 | 0.38 | Synergy |
| K. pneumoniae (ESBL) | This compound + Cefazolin | 0.78 | 128 | 0.20 + 16 | 0.38 | Synergy |
| P. aeruginosa | This compound + Carbenicillin | 6.25 | 512 | 1.56 + 64 | 0.38 | Synergy |
Note: The Fractional Inhibitory Concentration (FIC) index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index ≤ 0.5, additivity/indifference as > 0.5 to < 4, and antagonism as ≥ 4.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and the second antibiotic
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Create serial two-fold dilutions of this compound horizontally across the plate.
-
Create serial two-fold dilutions of the second antibiotic vertically down the plate. This creates a matrix of antibiotic combinations.
-
Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include rows and columns with each antibiotic alone to determine their individual MICs. Also include a growth control well.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Sterile culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Log-phase bacterial culture
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with CAMHB containing the desired concentrations of this compound and a growth control tube without antibiotic.
-
Inoculate each tube with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound studies.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Caption: Inhibition of β-Lactamase by this compound.
Caption: Experimental Workflow for Checkerboard Synergy Assay.
Caption: Bacterial Resistance Mechanisms to Carbapenems.
References
- 1. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Carpetimycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of Carpetimycin A. This guide addresses common challenges and provides detailed experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical challenges in the synthesis of this compound revolve around the precise control of three contiguous chiral centers on the carbapenem core, specifically at C-5, C-6, and the C-8 hydroxyethyl side chain. The cis-relationship between the protons at C-5 and C-6 is a defining feature of this compound and achieving this specific diastereoselectivity is a significant hurdle. Additionally, establishing the correct absolute configuration of the C-8 hydroxyl group is crucial for biological activity.
Q2: Why is the cis-stereochemistry at the β-lactam ring difficult to achieve?
A2: The formation of the bicyclic carbapenem nucleus often favors the thermodynamically more stable trans-isomer. The construction of the strained four-membered β-lactam ring fused to a five-membered ring introduces significant ring strain. Synthetic strategies must employ carefully chosen reagents and reaction conditions to kinetically favor the formation of the desired cis-diastereomer.
Q3: What are the common strategies for controlling the stereochemistry of the C-8 side chain?
A3: Stereocontrol of the C-8 hydroxyethyl side chain is typically achieved through substrate-directed reductions or by using chiral reagents. One common approach involves the stereoselective reduction of a ketone precursor, where the existing stereocenters in the molecule direct the approach of the reducing agent. Another strategy employs chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction that forms the C-8 stereocenter.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Formation of the cis-β-Lactam Core
Question: During the cyclization to form the carbapenem nucleus, I am observing a mixture of cis and trans diastereomers, with the undesired trans isomer being the major product. How can I improve the selectivity for the cis isomer?
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reaction Conditions | The choice of solvent and temperature can significantly influence the diastereoselectivity. Lowering the reaction temperature can often enhance kinetic control, favoring the formation of the less stable cis-isomer. Experiment with a range of aprotic solvents of varying polarity. |
| Base Selection | The base used for the cyclization is critical. A bulky, non-nucleophilic base may favor the desired deprotonation pathway leading to the cis-product. Consider screening bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or potassium hexamethyldisilazide (KHMDS). |
| Protecting Group Strategy | The steric bulk of protecting groups on the side chains can influence the conformational bias of the cyclization precursor, thereby affecting the diastereoselectivity. Consider using a bulkier silyl protecting group on the C-8 hydroxyl group to direct the cyclization towards the cis-product. |
| Intramolecular Hydrogen Bonding | The presence of functional groups capable of intramolecular hydrogen bonding can pre-organize the acyclic precursor into a conformation that favors cis-cyclization. Ensure that the protecting group strategy does not interfere with potential beneficial hydrogen bonding interactions. |
Problem 2: Poor Stereocontrol in the Reduction of the C-8 Ketone
Question: The reduction of the ketone precursor to the C-8 hydroxyl group is yielding a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of this reduction?
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reducing Agent | The choice of reducing agent is paramount for achieving high diastereoselectivity. For substrate-controlled reductions, bulky reducing agents like L-Selectride® or K-Selectride® can provide higher selectivity by approaching the ketone from the less hindered face. If reagent control is desired, consider using chiral reducing agents such as those derived from boranes (e.g., Alpine-Borane®) or aluminum hydrides modified with chiral ligands. |
| Chelation Control | If there is a nearby Lewis basic group, chelation-controlled reduction can be a powerful strategy. The use of a Lewis acid additive (e.g., ZnCl₂, MgBr₂) in conjunction with a reducing agent can form a rigid chelate, forcing the hydride to attack from a specific face of the ketone. |
| Protecting Group on C-6 Side Chain | The nature of the protecting group on the C-6 side chain can influence the steric environment around the C-8 ketone. A larger protecting group may enhance the facial bias of the ketone, leading to higher stereoselectivity. |
| Temperature | As with many stereoselective reactions, lowering the reaction temperature can significantly improve the diastereomeric ratio by minimizing the energy difference between the competing transition states. |
Experimental Protocols
Key Experiment: Stereoselective Aldol Condensation to Set C-5 and C-6 Stereocenters
This protocol describes a key step in establishing the relative stereochemistry of the C-5 and C-6 positions, which is crucial for the final cis-configuration of this compound.
Reagents and Materials:
-
Protected β-lactam precursor
-
Aldehyde coupling partner
-
Lithium diisopropylamide (LDA) (freshly prepared or titrated solution)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve the protected β-lactam precursor in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF/hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde coupling partner, either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.
-
Continue stirring at -78 °C for the time determined by reaction monitoring (typically 1-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Perform a standard aqueous workup by partitioning between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
-
Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or HPLC analysis.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios for key stereoselective steps in a representative synthesis of a this compound precursor. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Typical Yield (%) | Diastereomeric Ratio (desired:undesired) |
| Aldol Condensation | Enolate-Aldehyde Addition | 75-85 | >10:1 |
| Ketone Reduction (C-8) | Hydride Reduction | 80-95 | 8:1 to >20:1 |
| Carbapenem Ring Closure | Intramolecular Cyclization | 50-70 | >5:1 (cis:trans) |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Key stereochemical relationships in this compound.
Technical Support Center: Improving Carpetimycin A Fermentation Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Carpetimycin A.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No Yield of this compound
-
Question: We are observing very low or no production of this compound in our fermentation broth. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or non-existent yields of this compound can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Here is a step-by-step guide to diagnose and resolve the problem:
Potential Causes and Solutions:
-
Strain Viability and Integrity:
-
Cause: The producing strain, Streptomyces sp. KC-6643, may have lost its productivity due to improper storage or excessive sub-culturing.
-
Solution: Always use a fresh culture from a cryopreserved stock. Perform a quality control check to confirm the strain's identity and purity.
-
-
Inadequate Medium Composition:
-
Cause: The fermentation medium may be lacking essential nutrients or contain inhibitory substances. Carbon and nitrogen sources are critical for both growth and antibiotic production.
-
Solution: Review and optimize the medium composition. See the "Experimental Protocols" section for a detailed guide on medium optimization. Ensure all components are of high quality and properly sterilized.
-
-
Suboptimal Fermentation Parameters:
-
Cause: Critical parameters such as temperature, pH, and dissolved oxygen levels may not be within the optimal range for this compound production.
-
Solution: Monitor and control these parameters throughout the fermentation process. The optimal temperature for many Streptomyces species is around 30°C, with a pH range of 6.5-7.5.[1]
-
-
Insufficient Precursor Supply:
-
Cause: The biosynthesis of carbapenem antibiotics like this compound is dependent on the availability of specific precursors. A lack of these building blocks will directly impact the final yield.
-
Solution: Supplement the fermentation medium with potential precursors. Based on the biosynthesis of similar antibiotics, consider adding amino acids such as L-glutamate and L-proline.
-
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low this compound yield.
-
Issue 2: Inconsistent Batch-to-Batch Yield
-
Question: We are experiencing significant variability in this compound yield from one fermentation batch to another. What could be causing this inconsistency?
-
Answer: Batch-to-batch inconsistency is a common challenge in fermentation processes. The root causes often lie in subtle variations in starting materials, inoculum preparation, or process control.
Potential Causes and Solutions:
-
Inoculum Quality:
-
Cause: Variations in the age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent seed age and inoculum volume for each batch.
-
-
Raw Material Variability:
-
Cause: The composition of complex medium components like yeast extract, peptone, and soybean meal can vary between suppliers and even between different lots from the same supplier.
-
Solution: Source raw materials from a reliable supplier and aim for lot-to-lot consistency. Consider testing new lots of raw materials on a small scale before use in production.
-
-
Process Parameter Deviations:
-
Cause: Even minor deviations in temperature, pH, or aeration can impact the metabolic state of the microorganisms and, consequently, antibiotic production.
-
Solution: Implement strict process monitoring and control. Calibrate all sensors regularly to ensure accurate readings.
-
-
Issue 3: Excessive Foaming in the Fermentor
-
Question: Our fermentation is experiencing excessive foaming, which is causing operational problems. What is the cause, and how can we control it?
-
Answer: Foaming is a common occurrence in microbial fermentation, primarily caused by the interaction of proteins, gases (like CO2 produced during metabolism), and agitation.
Potential Causes and Solutions:
-
High Protein Content:
-
Cause: The use of protein-rich medium components like soybean meal or yeast extract can contribute to foam formation.
-
Solution: While these components are often necessary for good yield, their concentrations can be optimized.
-
-
High Agitation/Aeration Rates:
-
Cause: Intense mixing and sparging can exacerbate foaming.
-
Solution: Optimize the agitation and aeration rates to provide sufficient oxygen for microbial growth without causing excessive foam.
-
-
Antifoam Agent:
-
Solution: Use a sterile, non-metabolizable antifoam agent. Add it at the beginning of the fermentation or use an automated foam control system that adds the agent on demand.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is produced by Streptomyces sp. KC-6643. This strain also produces Carpetimycins B, C, and D.
Q2: What are the likely precursors for this compound biosynthesis?
A2: While the exact biosynthetic pathway for this compound is not extensively detailed in publicly available literature, carbapenem antibiotics are generally derived from amino acid and acetate precursors. Based on the biosynthesis of similar antibiotics, key precursors likely include:
-
Glutamate: A common precursor for the pyrroline ring.
-
Acetate (from Acetyl-CoA): For the side chain.
-
Methionine (as S-Adenosylmethionine): As a source of methyl groups if any are present in the final structure.
Q3: What are the general optimal fermentation parameters for Streptomyces?
A3: For many antibiotic-producing Streptomyces species, the following parameters are a good starting point for optimization:
-
Temperature: 28-30°C
-
pH: 6.5-7.5 (should be controlled during fermentation)
-
Dissolved Oxygen (DO): Maintain above 20% saturation through optimized agitation and aeration.
-
Fermentation Time: Typically 5-10 days.
Caption: Key fermentation parameters influencing this compound yield.
Data Presentation
Table 1: Illustrative Effects of Medium Components on Antibiotic Yield in Streptomyces
Disclaimer: The following data is generalized from studies on various Streptomyces species and is intended to guide optimization efforts for this compound, for which specific public data is limited.
| Medium Component | Concentration Range | Effect on Yield | Reference |
| Carbon Source | |||
| Glucose | 10-40 g/L | Can support good growth, but high concentrations may cause catabolite repression. | [2] |
| Starch | 10-30 g/L | Often a good carbon source for secondary metabolite production. | [2] |
| Nitrogen Source | |||
| Soybean Meal | 10-20 g/L | A complex nitrogen source that often enhances antibiotic production. | [3] |
| Yeast Extract | 5-15 g/L | Provides essential growth factors and can improve yield. | [4] |
| Precursor | |||
| L-Glutamate | 1-5 g/L | May directly enhance the biosynthesis of the carbapenem core. | [3] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol is designed to identify the optimal concentration of a single medium component.
-
Prepare a series of flasks with the basal fermentation medium.
-
Vary the concentration of one component (e.g., glucose) across a defined range (e.g., 10, 20, 30, 40, 50 g/L) while keeping all other components constant.
-
Inoculate all flasks with the same amount of a standardized Streptomyces sp. KC-6643 seed culture.
-
Incubate the flasks under identical conditions (temperature, agitation).
-
Take samples at regular intervals and at the end of the fermentation period.
-
Measure the biomass (e.g., dry cell weight) and the concentration of this compound (using a validated analytical method like HPLC).
-
Plot the yield of this compound against the concentration of the tested component to determine the optimal concentration.
-
Repeat this process for other key medium components (e.g., nitrogen source, phosphate source).
Protocol 2: Precursor Feeding Strategy
This protocol outlines a method for supplementing the fermentation with a potential precursor.
-
Prepare two sets of fermentation flasks with the optimized basal medium.
-
To the experimental set, add a filter-sterilized solution of the precursor (e.g., L-glutamate) to a final concentration of 1-5 g/L. The precursor can be added at the time of inoculation or at a specific time point during the fermentation (e.g., after the initial growth phase).
-
The control set should receive an equal volume of sterile water.
-
Inoculate and incubate both sets of flasks under identical conditions.
-
Monitor the fermentation and measure the final this compound yield in both the control and experimental flasks.
-
A significant increase in yield in the experimental flasks suggests that the supplemented compound is a limiting precursor.
References
- 1. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Media for Carpetimycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation media for Carpetimycin A production.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting fermentation medium for producing this compound from Streptomyces griseus subsp. cryophilus?
A1: While specific media compositions for high-yield this compound production are often proprietary, a good starting point can be adapted from media used for other carbapenem antibiotics produced by Streptomyces species. A typical medium contains a primary carbon source, a complex nitrogen source, and essential mineral salts. For initial experiments, a medium composed of glucose as the carbon source and soybean meal as the nitrogen source is recommended.
Q2: What are the critical process parameters to monitor and control during this compound fermentation?
A2: Key parameters to control for successful this compound fermentation include pH, temperature, dissolved oxygen (DO), and agitation rate. For Streptomyces fermentations, maintaining a pH between 6.5 and 7.5 and a temperature around 28-30°C is generally optimal. Adequate aeration and agitation are crucial to ensure sufficient oxygen supply and nutrient distribution.
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A reverse-phase C18 column is typically used with a suitable mobile phase, and detection is often performed using a UV detector. It is essential to develop a standard curve with purified this compound to ensure accurate quantification. Sample preparation may involve filtration and dilution of the fermentation broth.
Q4: What is the general biosynthetic pathway for this compound?
A4: this compound belongs to the carbapenem class of β-lactam antibiotics. Its biosynthesis involves a complex pathway starting from primary metabolites. While the exact pathway for this compound is not fully elucidated in publicly available literature, it is understood to be related to other capuramycin-type antibiotics. The biosynthesis is initiated from UMP (uridine monophosphate) and L-threonine.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production | - Inappropriate media composition (carbon/nitrogen ratio).- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain degradation or contamination. | - Systematically evaluate different carbon and nitrogen sources (see Experimental Protocols).- Optimize the C:N ratio.- Calibrate and monitor pH and temperature probes.- Increase agitation and/or aeration rates.- Use a fresh culture from a cryopreserved stock and check for contamination. |
| Inconsistent Batch-to-Batch Yields | - Variability in raw material quality (e.g., soybean meal).- Inconsistent inoculum preparation.- Fluctuations in process parameters. | - Source high-quality, consistent raw materials.- Standardize the inoculum preparation protocol (age, size, etc.).- Ensure tight control and monitoring of all fermentation parameters. |
| Foaming in the Bioreactor | - High concentration of proteins in the medium (e.g., from yeast extract or peptone).- High agitation rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize the agitation rate to minimize shear-induced foaming. |
| Product Degradation | - Unfavorable pH or temperature conditions post-fermentation.- Presence of degrading enzymes in the broth. | - Adjust the pH of the harvested broth to a stable range for this compound.- Cool the broth immediately after harvesting.- Investigate potential enzymatic degradation and consider purification strategies that minimize exposure time. |
Quantitative Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Sucrose | 7.9 | 105 |
| Soluble Starch | 9.2 | 155 |
| Glycerol | 6.8 | 80 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield (Hypothetical Data)
| Nitrogen Source (15 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soybean Meal | 9.5 | 160 |
| Cottonseed Flour | 8.7 | 145 |
| Yeast Extract | 10.2 | 130 |
| Ammonium Sulfate | 7.1 | 95 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
-
Prepare a basal fermentation medium: This medium should contain all necessary components except for the carbon source. A typical basal medium might include:
-
Soybean meal: 20 g/L
-
(NH₄)₂SO₄: 3 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 2 g/L
-
-
Aliquot the basal medium into several fermentation flasks.
-
Add different carbon sources (e.g., glucose, sucrose, soluble starch, glycerol) to each flask at a consistent concentration (e.g., 20 g/L).
-
Autoclave the flasks to sterilize the media.
-
Inoculate each flask with a standardized inoculum of Streptomyces griseus subsp. cryophilus.
-
Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).
-
Harvest the broth and measure the biomass (e.g., by dry cell weight) and the this compound concentration using HPLC.
-
Analyze the results to identify the carbon source that yields the highest production of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to fall within the range of the standard curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable range).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., around 300 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the standard curve.
-
Visualizations
Caption: Workflow for optimizing carbon sources for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Putative biosynthetic pathway of this compound.
Troubleshooting low yields in Carpetimycin A purification
Welcome to the technical support center for the purification of Carpetimycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing purification yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a carbapenem antibiotic produced by fermentation, typically using Streptomyces species.[1][2] Like other beta-lactam antibiotics, this compound can be sensitive to pH and temperature, making its purification challenging.[3] Low yields can result from degradation of the molecule during the purification process, inefficient extraction from the fermentation broth, or suboptimal chromatography conditions.
Q2: What are the initial steps to take when experiencing low yields of this compound?
When encountering low yields, it is crucial to systematically evaluate each stage of the purification process. Start by ensuring the fermentation broth was properly handled and stored to prevent initial degradation. Verify that the initial extraction procedure is efficient for carbapenem-class antibiotics. Subsequently, critically assess the parameters of your chromatography steps, including the choice of resin, buffer conditions, and elution strategy.
Q3: How can I monitor the stability of this compound during purification?
The stability of beta-lactam antibiotics is often pH-dependent.[3] It is recommended to perform small-scale stability studies. Incubate aliquots of your partially purified this compound solution at different pH values (e.g., pH 5-8) and temperatures (e.g., 4°C and room temperature) and monitor the concentration of the intact antibiotic over time using a validated analytical HPLC method. This will help identify the optimal conditions to maintain stability throughout the purification process.
Q4: What are common impurities that co-elute with this compound?
Impurities in carbapenem fermentations can include other structurally related antibiotics (e.g., Carpetimycin B, C, and D), degradation products, and various metabolites from the Streptomyces culture.[1] Co-elution is a common issue in chromatography. Optimizing the selectivity of your chromatography method, for instance by adjusting the gradient slope in reverse-phase HPLC or the salt concentration in ion-exchange chromatography, can help resolve these impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Initial Extraction from Fermentation Broth
Possible Causes:
-
Incomplete Cell Lysis: If this compound is not fully released from the Streptomyces cells, the initial yield will be low.
-
Degradation during Extraction: The pH and temperature of the extraction buffer can lead to the degradation of the beta-lactam ring.
-
Inefficient Phase Separation: Poor separation of the aqueous and organic phases (if using solvent extraction) can lead to loss of product.
Troubleshooting Steps:
-
Optimize Cell Lysis: Experiment with different lysis methods, such as sonication or high-pressure homogenization, to ensure complete release of the antibiotic.
-
Control pH and Temperature: Maintain a cool temperature (4°C) throughout the extraction process and use a buffered solution at a pH known to be optimal for beta-lactam stability (typically around pH 6-7).[3]
-
Improve Phase Separation: If using solvent extraction, ensure a sufficient centrifugation step to achieve a clear separation between the layers. Consider using a different solvent system to improve partitioning.
Issue 2: Poor Yield from Ion-Exchange Chromatography (IEX)
Possible Causes:
-
Incorrect Resin Selection: The charge of the ion-exchange resin may not be appropriate for the pKa of this compound.
-
Suboptimal Binding/Elution pH: The pH of the loading and elution buffers is critical for efficient binding and release of the target molecule.
-
High Salt Concentration in the Sample: Excess salt in the sample can interfere with binding to the IEX resin.
Troubleshooting Steps:
-
pH Scouting: Perform small-scale experiments to determine the optimal pH for binding and elution. The binding buffer pH should be at least one pH unit above the pKa of the acidic group to ensure it is deprotonated and can bind to an anion exchanger.
-
Desalting: If the sample has a high salt concentration after previous steps, perform a desalting or buffer exchange step before loading onto the IEX column.
Issue 3: Co-elution of Impurities during Reverse-Phase HPLC (RP-HPLC)
Possible Causes:
-
Inadequate Method Selectivity: The mobile phase composition and gradient may not be sufficient to resolve this compound from closely related impurities.
-
Column Overloading: Injecting too much sample can lead to broad peaks and poor resolution.
-
Presence of Degradation Products: If this compound degrades during purification, these degradation products may co-elute.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient during the elution of this compound can improve the resolution between the main peak and impurities.
-
Evaluate Different Stationary Phases: Consider using a column with a different chemistry (e.g., C8 instead of C18) or a different particle size to alter selectivity.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column to improve peak shape and resolution.
-
Analyze Fractions: Collect narrow fractions across the main peak and analyze them by a high-resolution method (e.g., LC-MS) to identify the nature of the co-eluting species.
Data Presentation
Table 1: Hypothetical Yield Data for this compound Purification Steps
| Purification Step | Initial Purity (%) | Final Purity (%) | Step Yield (%) | Cumulative Yield (%) |
| Clarified Fermentation Broth | 5 | - | 100 | 100 |
| Cation-Exchange Chromatography | 5 | 30 | 85 | 85 |
| Macroporous Resin Adsorption | 30 | 75 | 70 | 59.5 |
| Preparative RP-HPLC | 75 | >95 | 60 | 35.7 |
Note: This data is illustrative and will vary depending on the specific process.
Experimental Protocols
Protocol 1: General Ion-Exchange Chromatography for this compound
This protocol is a general guideline based on methods used for other antibiotics from Streptomyces.[5]
-
Resin Selection: Anion exchange resin (e.g., DEAE-Sepharose or Q-Sepharose).
-
Buffer Preparation:
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl.
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Adjust the pH and conductivity of the sample to match the Binding Buffer. Load the sample onto the column at a flow rate of 1-2 CV/hour.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound molecules with a linear gradient of 0-1 M NaCl in the Elution Buffer over 10-20 CV.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC).
Protocol 2: General Preparative Reverse-Phase HPLC for this compound
This protocol is a general guideline for the final polishing step.
-
Column: C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 CV.
-
Sample Preparation: Dissolve the partially purified this compound in Mobile Phase A.
-
Injection and Elution: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a flow rate appropriate for the column dimensions.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at the λmax of this compound, which is around 240 and 288 nm).[2]
-
Analysis: Analyze the collected fractions for purity and pool the fractions containing high-purity this compound.
Visualizations
Caption: A typical workflow for the purification of this compound from fermentation broth.
Caption: A logical troubleshooting guide for addressing low yields in this compound purification.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carpetimycins [drugfuture.com]
- 3. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H18N2O6S | CID 9578204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus-Academax [academax.com]
Technical Support Center: Carpetimycin A Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carpetimycin A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Troubleshooting Guide
Q1: I am observing a rapid loss of biological activity in my this compound samples. What are the likely causes?
A1: Rapid loss of activity in this compound, a carbapenem antibiotic, is most commonly attributed to the degradation of the β-lactam ring. This degradation can be accelerated by several factors:
-
Improper Storage Temperature: this compound is susceptible to thermal degradation. Storage at temperatures above the recommended conditions will significantly increase the rate of degradation.
-
Incorrect pH of Solutions: The stability of carbapenems is highly pH-dependent. Solutions that are too acidic or too alkaline will catalyze the hydrolysis of the β-lactam ring.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to the chemical modification of the molecule, reducing its efficacy.
-
Exposure to Light: Photodegradation can occur upon exposure to certain wavelengths of light.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of a this compound solution is a visual indicator of potential degradation. The formation of degradation products can sometimes result in colored compounds. It is strongly recommended not to use a discolored solution, as it may have reduced potency and could introduce confounding variables into your experiments. The purity of the sample should be assessed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q3: I suspect my this compound has been exposed to adverse conditions during shipping. How can I check its integrity?
A3: To verify the integrity of this compound after suspected exposure to adverse shipping conditions, a stability-indicating analytical method is required. HPLC is the most common and reliable technique for this purpose. By comparing the chromatogram of the suspect sample to a reference standard stored under optimal conditions, you can quantify the amount of intact this compound and detect the presence of any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a dry powder in a tightly sealed container at -20°C to -80°C, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare fresh solutions before use. If storage of a solution is unavoidable, it should be kept at 2-8°C and used within a few hours. The stability of carbapenems in solution is highly dependent on the solvent, buffer, and pH.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, like other carbapenems, is the hydrolysis of the strained β-lactam ring.[1] This leads to the opening of the ring and loss of antibacterial activity. Other potential degradation pathways include oxidation and dimerization.[1]
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature have a significant impact on the stability of this compound in solution. The rate of hydrolysis of the β-lactam ring is catalyzed by both acidic and basic conditions. Therefore, it is crucial to maintain the pH of the solution within a neutral range (pH 6-8) for maximal stability. Increased temperature accelerates the rate of all chemical degradation reactions, leading to a shorter half-life of the antibiotic in solution. For instance, a study on meropenem, another carbapenem, showed that at room temperature, it maintained over 90% of its content for up to 12 hours when prepared in 0.9% NaCl, but only for up to 4 hours in 5% glucose solution.[2]
Q4: Are there any known stabilizers for this compound solutions?
A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, the stability of carbapenem solutions can sometimes be enhanced by using specific buffer systems (e.g., phosphate or citrate buffers) to maintain an optimal pH. The choice of a suitable buffer and its concentration should be optimized for the specific experimental conditions.
Quantitative Data on Carbapenem Stability
While specific quantitative stability data for this compound is limited in public literature, the following tables summarize stability data for other carbapenems, which can provide a general understanding of the stability profile expected for this class of antibiotics.
Table 1: Stability of Meropenem in Different Infusion Fluids at Room Temperature
| Infusion Fluid | Initial Concentration (mg/mL) | Time (hours) | Remaining Concentration (%) |
| 0.9% NaCl | 5 | 4 | >95 |
| 0.9% NaCl | 5 | 8 | >90 |
| 0.9% NaCl | 5 | 12 | >90[2] |
| 5% Glucose | 5 | 2 | >95 |
| 5% Glucose | 5 | 4 | >90[2] |
| 5% Glucose | 5 | 8 | <90 |
Table 2: Effect of Temperature on the Degradation of Meropenem in Aqueous Solution
| Temperature (°C) | Half-life (hours) |
| 4 | ~72 |
| 25 | ~12 |
| 37 | ~4 |
Note: The data in these tables are illustrative and based on studies of other carbapenems. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent drug from all degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Note: This method is a general guideline and may require optimization for specific applications and equipment.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Carpetimycin A Derivatization
Welcome to the technical support center for the derivatization of Carpetimycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive functional groups on this compound and in what order should they be derivatized?
A1: this compound possesses several reactive functional groups: a carboxylic acid, a secondary hydroxyl group, and a secondary amine within the β-lactam ring system. The carboxylic acid is the most acidic and readily derivatized functional group. The secondary hydroxyl group can also be targeted for derivatization. The β-lactam ring is sensitive to nucleophilic attack and harsh reaction conditions, which can lead to ring-opening and inactivation of the molecule. Therefore, derivatization strategies often require the use of protecting groups to ensure selectivity. A common strategy is to first protect the carboxylic acid, then proceed with the derivatization of other functionalities.
Q2: What are common protecting groups for the carboxylic acid moiety of this compound?
A2: The carboxylic acid is typically protected as an ester. Common protecting groups for carbapenems include benzyl (Bn) and p-nitrobenzyl (PNB) esters. These groups are stable under a variety of reaction conditions and can be removed selectively without compromising the sensitive β-lactam core.
Q3: How can I purify my derivatized this compound product?
A3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for purifying this compound derivatives.[1][2][3][4][5] Reversed-phase columns (e.g., C18) are typically used with a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Esterification of the Carboxylic Acid Moiety
Problem: Low yield of the desired ester derivative.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature moderately. Ensure the activating agent (e.g., DCC, EDC) is fresh and added in appropriate stoichiometric amounts. |
| Degradation of this compound | The β-lactam ring is sensitive to harsh acidic or basic conditions. Ensure the reaction is carried out under neutral or mildly acidic conditions. Avoid prolonged exposure to high temperatures. |
| Hydrolysis of the ester product | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid or the final ester product. |
| Inefficient purification | Optimize the Prep-HPLC method. Adjust the gradient slope, flow rate, and mobile phase composition to achieve better separation of the product from starting material and byproducts. |
Problem: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Side reactions involving other functional groups | Protect the secondary hydroxyl group with a suitable protecting group (e.g., a silyl ether) before esterification. |
| Epimerization at stereocenters | Use milder coupling reagents and reaction conditions. Avoid strong bases. |
| Reaction with the activating agent | Use an excess of the alcohol and add the activating agent slowly to the reaction mixture. |
Amidation of the Carboxylic Acid Moiety
Problem: The amidation reaction is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Poor activation of the carboxylic acid | Use a more efficient coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Low nucleophilicity of the amine | If using a sterically hindered or electron-deficient amine, a higher reaction temperature or a more potent activating agent may be required. |
| Formation of an unreactive carboxylate salt | The amine can deprotonate the carboxylic acid. Ensure an appropriate coupling reagent is used to activate the carboxylic acid in situ.[6] |
Problem: Degradation of the product during workup or purification.
| Possible Cause | Suggested Solution |
| Instability of the β-lactam ring | Maintain a low temperature during aqueous workup and extraction steps. Use buffered solutions to control the pH. |
| Product instability on silica gel | Avoid purification by standard silica gel chromatography. Use preparative HPLC for purification. |
Experimental Protocols
Protocol 1: Benzyl Esterification of this compound
This protocol describes the protection of the carboxylic acid group of this compound as a benzyl ester.
Materials:
-
This compound
-
Benzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
C18 Preparative HPLC column and system
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise to the solution.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by analytical HPLC or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
Quantitative Data Example:
| Parameter | Value |
| Starting Material | This compound |
| Product | This compound Benzyl Ester |
| Typical Yield | 60-75% |
| Purity (post-HPLC) | >95% |
| Analytical Method | Reversed-phase HPLC |
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the formation of an amide derivative from the carboxylic acid of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
C18 Preparative HPLC column and system
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add the primary amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by analytical HPLC.
-
Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by preparative HPLC.
Quantitative Data Example:
| Parameter | Value |
| Starting Material | This compound |
| Product | This compound N-benzylamide |
| Typical Yield | 55-70% |
| Purity (post-HPLC) | >98% |
| Analytical Method | Reversed-phase HPLC |
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting Variability in Carpetimycin A Bioassay Results: A Technical Support Center
Welcome to the technical support center for Carpetimycin A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound bioassay experiments in a question-and-answer format.
Q1: Why am I seeing significant variation in the zone of inhibition diameters in my disk diffusion assay?
A1: Variability in zone of inhibition diameters can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense will result in smaller zones, while a sparse inoculum will produce larger zones.[1][2]
-
Troubleshooting: Always standardize your inoculum to a 0.5 McFarland standard to ensure a concentration of approximately 1-2 x 10⁸ CFU/mL.[3] Use a spectrophotometer or a visual comparison with a Wickerham card for accuracy.
-
-
Agar Depth: The thickness of the agar in your petri dish affects the diffusion of the antibiotic.
-
Troubleshooting: Ensure a uniform agar depth of 4 ± 0.2 mm. Pour the agar on a level surface to achieve consistency.[4]
-
-
Incubation Conditions: Both temperature and time of incubation can significantly impact results. Inconsistent temperature can lead to variable growth rates and diffusion, while incorrect timing can lead to erroneous zone sizes.
-
Troubleshooting: Incubate plates at a constant temperature, typically 35°C ± 2°C, for 16-20 hours.[5] Avoid stacking plates too high in the incubator to ensure even heat distribution.
-
-
Disk Potency and Placement: The amount of this compound in the disk and its placement are crucial.
-
Troubleshooting: Use commercially prepared and quality-controlled disks whenever possible. If preparing in-house, ensure accurate and consistent dosing. Apply disks firmly to the agar surface, ensuring complete contact. Adhere to the "15-15-15 minute rule": inoculate plates within 15 minutes of standardizing the inoculum, apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application.[6]
-
Q2: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are inconsistent between experiments.
A2: Inconsistent MIC values are often traced back to subtle variations in protocol execution. Consider the following:
-
Inoculum Effect: A well-documented phenomenon, particularly for β-lactam antibiotics like carbapenems, is the "inoculum effect," where the MIC increases with a higher initial bacterial concentration.[7][8] For carbapenemase-producing strains, even a minor increase in inoculum can lead to a significant rise in the observed MIC.[7][8]
-
Troubleshooting: Precise standardization of the inoculum to the recommended concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution) is critical.[1] Any deviation can alter the antibiotic-to-bacteria ratio, affecting the outcome.
-
-
This compound Stability: Carbapenems can be unstable in solution, and their degradation is influenced by factors like pH and temperature.
-
Troubleshooting: Prepare this compound solutions fresh for each experiment. Ensure the pH of the testing medium is within the recommended range and is consistent across all wells and experiments.
-
-
Reading and Interpretation: Subjectivity in visually determining the lowest concentration that inhibits growth can introduce variability.
-
Troubleshooting: Use a consistent light source and background for reading plates. For bactericidal drugs like carbapenems, the MIC should be read at the point of complete inhibition of all visible growth.[4] Consider using automated plate readers to standardize the process.
-
Q3: I am observing colonies within the zone of inhibition. What does this indicate?
A3: The presence of colonies within an otherwise clear zone of inhibition can be due to several reasons:
-
Mixed Culture: The initial inoculum may have been contaminated with a resistant bacterial strain.
-
Troubleshooting: Always start with a pure culture. Re-streak your isolate to ensure purity and repeat the assay.
-
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.
-
Troubleshooting: Pick the colonies from within the zone and perform a subculture and repeat susceptibility testing to confirm resistance.
-
-
Spontaneous Mutation: Resistant mutants can arise during incubation.
-
Troubleshooting: While difficult to prevent, noting the frequency of such occurrences can be important. Ensure that the initial inoculum is not left at room temperature for extended periods before plating, which could allow for pre-incubation mutations.
-
Data Presentation: Impact of Experimental Variables on Bioassay Outcomes
The following tables summarize the expected impact of deviations in key experimental parameters on the results of this compound bioassays.
Table 1: Disk Diffusion Assay Variability
| Parameter | Deviation | Expected Impact on Zone Diameter |
| Inoculum Density | Too High | Decreased Zone Size |
| Too Low | Increased Zone Size | |
| Agar Depth | Too Thick | Decreased Zone Size |
| Too Thin | Increased Zone Size | |
| Incubation Temperature | Too High | Smaller Zone Size (for some antibiotics) |
| Too Low | Increased Variability and Larger Zone Size | |
| Incubation Time | Too Short | Smaller Zone Size |
| Too Long | Larger Zone Size | |
| This compound Disk Potency | Too Low | Smaller Zone Size |
| Too High | Larger Zone Size |
Table 2: Broth Microdilution (MIC) Assay Variability
| Parameter | Deviation | Expected Impact on MIC Value |
| Inoculum Density | Too High | Increased MIC (Inoculum Effect)[7][8] |
| Too Low | Decreased MIC | |
| pH of Medium | Suboptimal | Increased MIC (due to antibiotic degradation) |
| Incubation Time | Too Long | Potential for Increased MIC (due to antibiotic degradation or regrowth) |
| This compound Concentration | Inaccurate Dilutions | Erroneous MIC values |
Experimental Protocols
As a specific, standardized bioassay protocol for this compound is not widely published, the following detailed methodologies are adapted from established protocols for other carbapenem antibiotics like meropenem and imipenem.
Protocol 1: Disk Diffusion Bioassay for this compound
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour into sterile petri dishes on a level surface to a uniform depth of 4 ± 0.2 mm and allow to solidify.
-
Inoculum Preparation:
-
From a pure, overnight culture, select 3-4 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Within 15 minutes of inoculation, use sterile forceps to place a this compound disk onto the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Within 15 minutes of disk application, invert the plates and place them in an incubator at 35°C ± 2°C.
-
Incubate for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established breakpoints for carbapenems, if available, or for research purposes, compare against control strains.
-
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
This compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare an initial inoculum suspension as described for the disk diffusion assay (0.5 McFarland).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
This compound Bioassay Workflow
Caption: A generalized workflow for performing a this compound bioassay.
Mechanism of Action of this compound
Caption: Inhibition of bacterial cell wall synthesis by this compound.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. testing.com [testing.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbapenem inoculum effect provides insight into the molecular mechanisms underlying carbapenem resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. jwatch.org [jwatch.org]
Technical Support Center: Enhancing the Stability of Carpetimycin A Formulations
Welcome to the technical support center for Carpetimycin A formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound and to troubleshoot common issues encountered during its formulation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a carbapenem antibiotic, is susceptible to degradation primarily through hydrolysis of its β-lactam ring. This process is catalyzed by both acidic and basic conditions. The strained β-lactam ring is the most reactive part of the molecule and its cleavage leads to a loss of antibacterial activity. Dimerization can also occur in concentrated solutions.[1][2]
Q2: What are the optimal pH and temperature conditions for storing this compound solutions?
While specific data for this compound is limited, for carbapenems in general, maximum stability in aqueous solutions is typically observed in a slightly acidic to neutral pH range, approximately pH 6-7.[3][4] It is crucial to avoid highly acidic or alkaline conditions. For short-term storage, refrigeration at 2-8°C is recommended to slow down degradation kinetics. Long-term storage should be in a lyophilized solid state at -20°C or below.[5][6]
Q3: Which excipients are known to improve the stability of carbapenem formulations like this compound?
Carbapenem formulations are often co-formulated with pH-modifying agents to maintain an optimal pH range. Sodium bicarbonate or sodium carbonate are commonly used to create a favorable micro-pH environment in solid-state formulations.[5][6] For lyophilized products, bulking agents such as mannitol or lactose can provide a stable amorphous or crystalline matrix.[7][8]
Q4: Is lyophilization a suitable method for improving the long-term stability of this compound?
Yes, lyophilization (freeze-drying) is a highly effective strategy for enhancing the long-term stability of carbapenems.[8][9] By removing water, it significantly reduces the rate of hydrolytic degradation. A well-developed lyophilization cycle is critical to ensure the formation of a stable cake structure and to minimize residual moisture.[7][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency in aqueous solution. | Hydrolysis of the β-lactam ring due to inappropriate pH. | Adjust the pH of the solution to a range of 6.0-7.0 using a suitable buffer system (e.g., phosphate buffer). Prepare solutions fresh and use them promptly. For storage, consider lyophilization. |
| Discoloration of the formulation. | Degradation of this compound, potentially leading to the formation of chromophoric degradation products. | Investigate the storage conditions (temperature, light exposure). Perform forced degradation studies to identify the specific degradation products and pathways. Consider the use of antioxidants if oxidation is suspected. |
| Poor reconstitution of lyophilized powder. | Suboptimal lyophilization cycle or inappropriate choice of bulking agent. | Optimize the lyophilization cycle, particularly the freezing and primary drying stages.[7][9] Evaluate different bulking agents (e.g., mannitol, lactose) to improve cake formation and solubility.[8] |
| Inconsistent analytical results in stability studies. | Inadequate HPLC method that does not separate the parent drug from degradation products. | Develop and validate a stability-indicating HPLC method. The method should be able to resolve this compound from all potential degradation products generated during forced degradation studies.[11][12] |
Data on Formulation Strategies
Table 1: General Strategies to Enhance Carbapenem Stability (Applicable to this compound)
| Strategy | Principle | Key Considerations |
| pH Control | Minimize acid/base catalyzed hydrolysis of the β-lactam ring. | Maintain pH in the optimal range of 6.0-7.0. Select a non-reactive buffer system. |
| Lyophilization | Removal of water to prevent hydrolysis. | Optimization of the freezing, primary, and secondary drying stages is crucial. Selection of appropriate cryo/lyoprotectants.[7][8][10] |
| Co-formulation with Alkaline Stabilizers | Creation of a stabilizing micro-pH in the solid state. | Sodium carbonate or sodium bicarbonate are commonly used.[5][6] The molar ratio of stabilizer to the drug is a critical parameter. |
| Refrigeration/Freezing | Slowing down the rate of chemical degradation. | Store aqueous solutions at 2-8°C for short-term use and lyophilized powder at -20°C or below for long-term storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Characterize the major degradation products using LC-MS/MS.[13]
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 6.8) and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 298 nm (based on the UV maximum for other carbapenems, may require optimization for this compound).[11]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be demonstrated by showing that the peak for this compound is well-resolved from the peaks of degradation products generated during forced degradation studies.
-
Visualizations
Caption: Presumed degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1244444B1 - Process for formulation of carbapenem antibiotic compositions - Google Patents [patents.google.com]
- 6. US6548492B1 - Process for formulation of carbapenem antibiotic compositions - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2505191A1 - Lyophilized Carbapenem antibiotic composition - Google Patents [patents.google.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carpetimycin A and Other Carbapenem Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carpetimycin A and other prominent carbapenem antibiotics, including imipenem, meropenem, and ertapenem. The information presented is supported by experimental data to assist in research and development efforts within the field of antibacterial therapeutics.
Executive Summary
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] They are often reserved for treating severe or multidrug-resistant infections.[2] this compound, a naturally derived carbapenem, demonstrates potent antibacterial and β-lactamase inhibitory properties.[3][4] This guide will delve into a comparative analysis of its performance against other key members of the carbapenem class.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, carbapenems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] This process is primarily achieved through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6][7] The binding of carbapenems to these proteins disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][7]
Caption: Mechanism of action of carbapenem antibiotics.
Comparative Antibacterial Activity
The in vitro activity of carbapenems is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.
Gram-Negative Bacteria
| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) | Ertapenem MIC90 (µg/mL) |
| Escherichia coli | 0.39[3] | 0.5[8] | 0.125[8] | 0.25[8] |
| Klebsiella pneumoniae | 0.39[3] | 0.5[8] | 0.125[8] | 0.5[8] |
| Enterobacter cloacae | 3.13[3] | 1[8] | 0.5[8] | 0.5[8] |
| Proteus mirabilis | 1.56[3] | 1[8] | 0.25[8] | 0.5[8] |
| Pseudomonas aeruginosa | - | 8[8] | 4[8] | >16[9] |
Gram-Positive Bacteria
| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) | Ertapenem MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 1.56[3] | 0.125[8] | 0.25[8] | 0.25[8] |
| Streptococcus pneumoniae | - | 0.06[8] | 0.25[8] | 0.5[8] |
| Enterococcus faecalis | - | 4[8] | 8[8] | >16[9] |
Note: Direct comparative studies including all four carbapenems are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential methodological differences between studies.
β-Lactamase Inhibition
A key feature of many carbapenems is their stability against hydrolysis by a wide range of β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. Carpetimycins A and B have been shown to be potent inhibitors of both penicillinase and cephalosporinase-type β-lactamases.[3][4] This inhibitory activity can act synergistically with other β-lactam antibiotics that are susceptible to these enzymes.[4] Imipenem and meropenem are also known for their high stability against most β-lactamases.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the carbapenem is prepared and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
β-Lactamase Inhibition Assay
The ability of a carbapenem to inhibit β-lactamase activity can be assessed using a chromogenic substrate such as nitrocefin.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of purified β-lactamase and a solution of the carbapenem inhibitor are prepared in an appropriate buffer.
-
Pre-incubation: The β-lactamase solution is pre-incubated with various concentrations of the carbapenem inhibitor for a defined period to allow for binding.
-
Substrate Addition: The chromogenic substrate, nitrocefin, is added to the enzyme-inhibitor mixture.
-
Measurement: The rate of hydrolysis of nitrocefin is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 486 nm).
-
Analysis: The inhibitory activity of the carbapenem is determined by comparing the rate of substrate hydrolysis in the presence of the inhibitor to the rate in its absence. The concentration of the carbapenem that results in 50% inhibition (IC50) can be calculated.
Conclusion
This compound exhibits potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, comparable in some instances to established carbapenems like imipenem and meropenem.[3] A notable feature of this compound is its strong inhibitory activity against various β-lactamases, a characteristic that contributes to its efficacy and potential for synergistic applications.[3][4]
In comparison, while imipenem and meropenem generally show broad activity, ertapenem has a more limited spectrum, particularly against P. aeruginosa and Enterococcus species.[9] The choice of a specific carbapenem for therapeutic use or further development will depend on the target pathogens, the prevalence of β-lactamase-producing strains, and the desired pharmacokinetic and pharmacodynamic profile. The data and protocols presented in this guide offer a foundational resource for the continued evaluation and comparison of these important antimicrobial agents.
References
- 1. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenem - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Carpetimycin A and Clavulanic Acid: Potency, Spectrum, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two pivotal β-lactamase inhibitors: Carpetimycin A, an early carbapenem with intrinsic antibacterial activity, and Clavulanic Acid, a classical β-lactamase inhibitor widely used in combination therapies. This document synthesizes available experimental data on their inhibitory profiles, antibacterial spectra, and pharmacokinetic properties to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction and Mechanism of Action
β-lactam antibiotics remain a cornerstone of antibacterial therapy, but their efficacy is continually threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. β-lactamase inhibitors are compounds that can neutralize these enzymes, thereby protecting β-lactam antibiotics from degradation.
This compound is a naturally occurring carbapenem antibiotic isolated in the early 1980s. As a carbapenem, it possesses potent, broad-spectrum antibacterial activity on its own by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[1][2] Crucially, it also acts as a powerful inhibitor of a wide range of β-lactamases, including both penicillinases (Class A) and cephalosporinases (Class C), the latter of which are notably resistant to many other inhibitors like clavulanic acid.[1][2]
Clavulanic Acid , isolated from Streptomyces clavuligerus, is the archetypal β-lactamase inhibitor.[3] Structurally resembling a penicillin molecule, it has very weak intrinsic antibacterial activity.[3] Its primary role is as a "suicide inhibitor." It binds competitively and irreversibly to the active site of many β-lactamases, forming a stable acyl-enzyme intermediate that effectively removes the enzyme from action, allowing the partner antibiotic to function.[3]
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Carpetimycin A: A Comparative Analysis of its Efficacy Against Beta-Lactamase Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Carpetimycin A against beta-lactamase producing bacteria, benchmarked against other significant carbapenems and beta-lactam/beta-lactamase inhibitor combinations. The following sections detail its in-vitro activity through comparative data, outline the experimental methodologies for assessing efficacy, and visualize the underlying mechanisms of action and resistance.
Comparative In-Vitro Efficacy
This compound has demonstrated potent and broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes, which are a primary mechanism of resistance to many beta-lactam antibiotics.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various beta-lactamase-producing bacterial isolates. Lower MIC values indicate greater potency.
Table 1: MIC of this compound Against Beta-Lactamase Producing Bacteria [1][2]
| Bacterial Species | Beta-Lactamase Type | This compound MIC (µg/mL) |
| Escherichia coli | Penicillinase/Cephalosporinase | 0.39 (MIC90) |
| Klebsiella pneumoniae | Penicillinase/Cephalosporinase | 0.39 (MIC90) |
| Proteus spp. | Penicillinase/Cephalosporinase | 1.56 (MIC90) |
| Staphylococcus aureus | Penicillinase | 1.56 (MIC90) |
| Enterobacter spp. | Cephalosporinase (AmpC) | 3.13 (Inhibited almost all isolates) |
| Citrobacter spp. | Cephalosporinase (AmpC) | 3.13 (Inhibited almost all isolates) |
MIC90: The concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative MIC Ranges of Carbapenems Against Beta-Lactamase Producing Enterobacterales
| Antibiotic | ESBL-producing E. coli & K. pneumoniae MIC (µg/mL) | AmpC-producing Enterobacter cloacae MIC (µg/mL) | KPC-producing K. pneumoniae MIC (µg/mL) |
| This compound | 0.39 (MIC90 for E. coli & Klebsiella)[1][2] | 3.13 (Inhibited almost all Enterobacter isolates)[1][2] | Data not available |
| Imipenem | 0.12 - >32[3] | ≤0.25 - >32 | 0.5 - >64[4] |
| Meropenem | ≤0.03 - >32[3] | ≤0.06 - >32 | 1 - >256[4] |
| Ertapenem | ≤0.015 - >32[3] | ≤0.015 - >32 | 4 - >256[4] |
Table 3: Comparative MIC Ranges of Beta-Lactam/Beta-Lactamase Inhibitor Combinations Against Beta-Lactamase Producers
| Antibiotic Combination | ESBL-producing E. coli & K. pneumoniae MIC (µg/mL) | AmpC-producing Enterobacter cloacae MIC (µg/mL) | KPC-producing K. pneumoniae MIC (µg/mL) |
| Piperacillin/Tazobactam | ≤0.25 - >128 | 4 - >256 | 16 - >256 |
| Ceftazidime/Avibactam | ≤0.12 - 32 | ≤0.25 - 16 | ≤0.12 - 128 |
Key Findings:
-
This compound demonstrates potent activity against bacteria producing both penicillinases and cephalosporinases.[1][2] Its efficacy against Enterobacter and Citrobacter species, which are known for producing AmpC beta-lactamases, is noteworthy.[1][2]
-
The antimicrobial activity of this compound is reported to be 8 to 64 times greater than that of Carpetimycin B and 4 to 128 times greater than cefoxitin.[1][2]
-
Carpetimycins A and B exhibit synergistic activity when combined with other beta-lactam antibiotics like ampicillin, carbenicillin, and cefazolin against beta-lactam-resistant bacteria.[2]
-
Compared to other carbapenems, specific comparative data for this compound is limited. However, the available data suggests it is a potent agent against common beta-lactamase producers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agents in MHB in the microtiter plates. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 1°C for 18-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Beta-Lactamase Inhibition Assay
This is a general protocol to assess the inhibitory activity of a compound against beta-lactamase enzymes.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a beta-lactamase enzyme by 50% (IC50).
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test inhibitor (e.g., this compound)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO. Dilute in assay buffer to a working concentration (e.g., 100 µM).
-
Prepare a stock solution of the beta-lactamase enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-15 minutes) to allow for binding.
-
-
Initiation of Reaction:
-
Add the nitrocefin working solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mechanisms of Action and Resistance
The following diagrams illustrate the key molecular interactions involved in the antibacterial activity of this compound and the mechanism of beta-lactamase-mediated resistance.
Caption: Mechanism of action of this compound.
Caption: Inhibition of beta-lactamase by this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound exhibits significant promise as a potent antimicrobial agent against a variety of beta-lactamase-producing bacteria. Its strong intrinsic activity and its ability to inhibit both penicillinase and cephalosporinase-type beta-lactamases make it a valuable subject for further research and development. While direct, extensive comparative data with newer carbapenems and beta-lactamase inhibitor combinations are not yet widely available, the existing evidence underscores its potential as an effective therapeutic option in an era of growing antimicrobial resistance. Further head-to-head comparative studies are warranted to fully elucidate its position in the clinical armamentarium.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. Treatment of Klebsiella Pneumoniae Carbapenemase (KPC) infections: a review of published case series and case reports - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Carbapenem Antibiotics: A Comparative Guide for Researchers
This guide provides a comparative overview of the in vivo efficacy of Imipenem, both as a monotherapy and in combination with a β-lactamase inhibitor, against critical Gram-negative pathogens. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols for key preclinical models.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Imipenem against Pseudomonas aeruginosa and Klebsiella pneumoniae in murine infection models. These pathogens are frequent targets for carbapenem therapy.
Table 1: In Vivo Efficacy of Imipenem against Pseudomonas aeruginosa in a Neutropenic Murine Thigh Infection Model
| Treatment Group | Bacterial Strain(s) | Key Resistance Mechanism(s) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Saline Control | 29 P. aeruginosa isolates | Various (KPC, PDC, GES, VIM) | Growth | [1] |
| Imipenem (human-simulated regimen) | 27 Imipenem-resistant P. aeruginosa | Various | +1.31 ± 1.01 | [1] |
| Imipenem/Relebactam (human-simulated regimen) | 27 Imipenem-resistant P. aeruginosa | Various | ≥2 log reduction in 93% of isolates | [1] |
| Imipenem HSR monotherapy | 7 A. baumannii & 4 P. aeruginosa | Serine carbapenemase-producing | +2.34 ± 0.95 | [2] |
| Imipenem/XNW4107 HSR | 7 A. baumannii & 4 P. aeruginosa | Serine carbapenemase-producing | -0.46 ± 1.69 to -3.77 ± 0.15 (A. baumannii) -2.33 ± 0.25 to -3.76 ± 0.57 (P. aeruginosa) | [2] |
HSR: Human-Simulated Regimen
Table 2: In Vivo Efficacy of Imipenem against Klebsiella pneumoniae Biofilms in a Rabbit Ear Wound Model
| Treatment Group | Bacterial Strain | Outcome Measure | Result | Reference |
| Untreated Control | K. pneumoniae BAMC 07-18 | Bacterial Burden (log10 CFU/wound) | High | [3][4] |
| Imipenem (high concentration) | K. pneumoniae BAMC 07-18 | Bacterial Burden (log10 CFU/wound) | Significant reduction (P < 0.0001) | [3][4] |
| Untreated Control | K. pneumoniae BAMC 07-18 | Epithelialization and Granulation Gaps (mm) | Large gaps | [3][4] |
| Imipenem (high concentration) | K. pneumoniae BAMC 07-18 | Epithelialization and Granulation Gaps (mm) | Reduced gaps | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for the murine thigh infection and sepsis models.
Murine Thigh Infection Model Protocol
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.[5]
-
Animal Model: Specific pathogen-free, female ICR mice (or other suitable strains) are typically used.
-
Immunosuppression: To induce neutropenia, mice are treated with cyclophosphamide administered intraperitoneally for several days prior to infection. This mimics the immunocompromised state of many patients with severe bacterial infections.[6][7]
-
Infection: Mice are anesthetized, and the thigh is injected with a suspension of the bacterial pathogen (e.g., P. aeruginosa or K. pneumoniae) at a predetermined concentration (e.g., ~10^7 CFU/mL).[2][7]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The antimicrobial agent(s) are administered via a clinically relevant route, such as subcutaneous or intraperitoneal injection, at various dosing regimens.[2][7]
-
Outcome Assessment: At the end of the study period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per thigh. Efficacy is measured by the reduction in bacterial load compared to the control group.[2][7]
Murine Sepsis Model Protocol
This model is used to assess the efficacy of antibiotics in treating systemic infections.[8]
-
Animal Model: C57BL/6 or other appropriate mouse strains are used.
-
Induction of Sepsis: Sepsis is induced by methods such as intraperitoneal injection of a standardized bacterial suspension or a fecal slurry to mimic polymicrobial peritonitis.[8] Another common method is cecal ligation and puncture (CLP), which involves a surgical procedure to create a small puncture in the cecum, allowing bacteria to leak into the peritoneal cavity.[9]
-
Treatment: At a defined time after the induction of sepsis, antibiotic therapy and supportive care (e.g., fluid resuscitation) are initiated.[10]
-
Outcome Assessment: The primary endpoint is typically survival over a set period (e.g., 72 hours to 15 days).[9][10] Secondary endpoints can include the measurement of bacterial load in the blood and various organs (e.g., spleen, liver), as well as the assessment of inflammatory markers.[8]
Visualizing Experimental Workflows and Mechanisms
Mechanism of Action of Carbapenem Antibiotics
Carbapenems, including Carpetimycin A and Imipenem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][11]
Caption: Mechanism of action of carbapenem antibiotics.
Typical Workflow for In Vivo Antibiotic Efficacy Studies
The following diagram outlines the key steps in a typical preclinical in vivo study to evaluate the efficacy of a new antibiotic.
Caption: A typical experimental workflow for in vivo antibiotic efficacy studies.
References
- 1. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of Imipenem against Klebsiella pneumoniae Biofilms In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of Carpetimycin A to Penicillin-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carpetimycin A's binding to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide leverages data from other well-characterized carbapenems to infer its binding characteristics and provides a framework for its experimental validation.
Introduction to this compound and Penicillin-Binding Proteins
This compound is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity.[1][2][3] Like all β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis through the covalent binding to the active site of penicillin-binding proteins (PBPs).[4][5] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4][5] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
Comparative Binding Affinity of Carbapenems to PBPs
Table 1: IC50 (mg/L) of Carbapenems against PBPs of Pseudomonas aeruginosa PAO1
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |
| Imipenem | ~70% attainment | ~70% attainment | ~70% attainment | Low attainment | ~70% attainment |
| Meropenem | Lower than Imipenem | Lower than Imipenem | High | High | 99% attainment |
| Doripenem | Lower than Imipenem | Lower than Imipenem | High | High | High |
| Ertapenem | 8-31% attainment | 8-31% attainment | 8-31% attainment | Low | High |
*Data presented as percentage of PBP target attainment at a specific concentration, as direct IC50 values were not provided in the source.[6]
Table 2: IC50 (mg/L) of Carbapenems against PBPs of Klebsiella pneumoniae ATCC 43816
| Antibiotic | PBP1a/b | PBP2 | PBP3 | PBP4 |
| Imipenem | <0.0075 | <0.0075 | <0.0075 | <0.0075 |
| Meropenem | <0.0075 | <0.0075 | <0.0075 | <0.0075 |
| Doripenem | 0.015 | <0.0075 | 0.03 | <0.0075 |
| Ertapenem | 0.015 | <0.0075 | 0.06 | <0.0075 |
Source:[4]
Experimental Protocol: Validating PBP Binding
The following is a detailed methodology for a competitive PBP binding assay, a common technique used to determine the binding affinity of β-lactam antibiotics.
Objective: To determine the IC50 of this compound for various PBPs.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa, E. coli)
-
This compound and comparator β-lactam antibiotics
-
Bocillin™ FL Penicillin, Fluorescent (fluorescently labeled penicillin)
-
Cell lysis buffer
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence imaging system
Methodology:
-
Membrane Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a storage buffer.
-
Determine the total protein concentration of the membrane preparation using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound (or comparator antibiotic) for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Add a fixed, subsaturating concentration of Bocillin-FL to each tube and incubate for a further 10-15 minutes. Bocillin-FL will bind to the PBPs that are not already occupied by this compound.
-
Stop the reaction by adding a sample buffer.
-
-
Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imaging system. The intensity of the fluorescent band for each PBP will be inversely proportional to the amount of this compound bound.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
-
Data Analysis:
-
Plot the percentage of Bocillin-FL binding (relative to a no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that results in a 50% reduction in Bocillin-FL binding, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Mechanism
Experimental Workflow for PBP Binding Assay
Caption: Workflow for determining PBP binding affinity.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of this compound action.
References
- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3 | bioRxiv [biorxiv.org]
- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Carpetimycin A: A Guide for Laboratory Professionals
For the safe management of Carpetimycin A, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols. This ensures not only personal safety but also environmental protection from potentially hazardous waste. The following procedures are based on established guidelines for the disposal of potent pharmaceutical compounds and should be followed in conjunction with your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Hazard and Disposal Overview
The following table summarizes key hazard statements and disposal recommendations for compounds with similar characteristics to what might be expected for a substance like this compound. This information is synthesized from safety data sheets of various research-grade chemicals.
| Hazard Category | Hazard Statements | Recommended Disposal Actions |
| Acute Toxicity | Fatal if swallowed. Harmful if inhaled or in contact with skin.[1] | Dispose of contents/container to an approved waste disposal plant.[2] Do not allow to enter drains.[3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment. Collect spillage. |
| Personal Handling | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2] | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process designed to minimize risk.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Decontamination of Working Surfaces and Equipment
All surfaces and equipment that have come into contact with this compound must be decontaminated. Use an appropriate deactivating solution as recommended by your institution's safety office or the product's SDS.
Waste Segregation and Collection
Proper waste segregation is critical.
-
Solid Waste: Collect any solid waste, including contaminated PPE and lab materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. For many pharmaceutical wastes, this is a black container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste, as they may retain residual amounts of the substance.[4]
Final Disposal
All collected waste must be disposed of through an approved hazardous waste management service.[2] This typically involves incineration at a licensed facility.[5] Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. [5] Flushing can introduce the substance into waterways, causing significant environmental harm.[6]
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate action is required.
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[3]
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Collection: Collect all contaminated materials into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate deactivating solution.
Personal Exposure Protocol
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Seek immediate medical attention.[3] Do not induce vomiting.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medline.com [medline.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 6. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
